1-(3,5-dimethyl-4-nitro-1H-pyrrol-2-yl)ethanone
Description
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Properties
IUPAC Name |
1-(3,5-dimethyl-4-nitro-1H-pyrrol-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c1-4-7(6(3)11)9-5(2)8(4)10(12)13/h9H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRWIHLXHXXDZJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=C1[N+](=O)[O-])C)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Architecture and Synthetic Dynamics of 1-(3,5-Dimethyl-4-nitro-1H-pyrrol-2-yl)ethanone: A Technical Whitepaper
Executive Summary
The synthesis and characterization of highly substituted nitropyrroles represent a critical frontier in heterocyclic chemistry. Specifically, 1-(3,5-dimethyl-4-nitro-1H-pyrrol-2-yl)ethanone (commonly referred to as 2-acetyl-3,5-dimethyl-4-nitropyrrole) serves as a high-value intermediate in the development of antitumor oligopeptides, peptide-nucleic acids (PNAs), and complex natural products. Because the pyrrole ring is highly sensitive to oxidative degradation under standard electrophilic nitration conditions, accessing this specific isomer requires advanced ring-contraction methodologies.
This whitepaper provides an in-depth technical guide on the physical properties, molecular dynamics, and self-validating synthetic protocols required to isolate 1-(3,5-dimethyl-4-nitro-1H-pyrrol-2-yl)ethanone, grounded in peer-reviewed mechanistic studies [1].
Molecular Identity & Physicochemical Profiling
Understanding the physicochemical properties of 1-(3,5-dimethyl-4-nitro-1H-pyrrol-2-yl)ethanone is essential for predicting its behavior in downstream biological assays and chromatographic purifications. The presence of the strong electron-withdrawing nitro group at the C4 position significantly lowers the pKa of the pyrrole N-H, while the C2 acetyl group provides a secondary site for hydrogen bonding and nucleophilic functionalization.
Table 1: Quantitative Physicochemical Properties
| Property | Value | Computational Basis / Structural Notes |
| IUPAC Name | 1-(3,5-dimethyl-4-nitro-1H-pyrrol-2-yl)ethanone | Standard nomenclature |
| Molecular Formula | C8H10N2O3 | Confirmed via elemental analysis |
| Molecular Weight | 182.18 g/mol | Isotopic average |
| Exact Mass | 182.0691 Da | Monoisotopic mass for high-res MS (HRMS) |
| Topological Polar Surface Area | 78.7 Ų | Nitro (45.8) + Carbonyl (17.1) + Pyrrole NH (15.8) |
| Hydrogen Bond Donors | 1 | Pyrrole N-H (highly polarized by C4-NO2) |
| Hydrogen Bond Acceptors | 4 | Oxygen atoms across nitro and carbonyl groups |
| LogP (Predicted) | ~1.8 | Optimal lipophilicity for cellular membrane permeability |
Mechanistic Pathways: Pyridine-to-Pyrrole Contraction
Direct nitration of 2-acetyl-3,5-dimethylpyrrole often leads to poor regioselectivity and extensive polymerization. To bypass this, modern synthesis relies on the base-catalyzed rearrangement of 3-nitropyridinium salts [1].
The starting material, a 3-benzoylamino-5-nitrocollidinium salt (specifically, 1-methyl-3-benzoylamino-2,4,6-trimethyl-5-nitropyridinium perchlorate), undergoes a complex recyclization sequence when exposed to an aliphatic amine.
The Carbon-Mapping Logic
During the rearrangement, the endocyclic nitrogen of the pyridine ring is extruded. The exocyclic nitrogen of the benzoylamino group attacks the transient acyclic intermediate to become the new endocyclic pyrrole nitrogen . Concurrently, the C2-methyl group of the original collidine ring is structurally conserved and transformed into the methyl ketone (acetyl) group at the C2 position of the resulting pyrrole.
Caption: Mechanistic workflow of the pyridine-to-pyrrole ring contraction highlighting the competing hydrolytic pathway.
Self-Validating Experimental Protocol
To ensure high scientific integrity and reproducibility, the following protocol is designed as a self-validating system. It incorporates specific In-Process Controls (IPCs) to verify intermediate formation before proceeding to subsequent steps.
Phase 1: Precursor Activation (Counter-ion Exchange)
Causality: Pyridinium methyl sulfates (obtained via direct alkylation with dimethyl sulfate) are highly hygroscopic, making precise stoichiometric weighing impossible and inviting moisture that drives byproduct formation. Exchanging the anion to perchlorate yields a stable, crystalline precursor.
-
Dissolve 10 mmol of 1-methyl-3-benzoylamino-2,4,6-trimethyl-5-nitropyridinium methyl sulfate in minimal distilled water.
-
Add a saturated aqueous solution of sodium perchlorate ( NaClO4 ) dropwise until precipitation ceases.
-
Filter the precipitate under a vacuum, wash with cold water, and dry in a desiccator over P2O5 .
-
Validation (IPC 1): Confirm the absence of the methyl sulfate peak via IR spectroscopy (disappearance of strong S=O stretching at ~1220 cm⁻¹) before proceeding.
Phase 2: Nucleophilic Ring Cleavage and Recyclization
Causality: The choice of solvent is the most critical parameter in this synthesis. As demonstrated in Table 2, utilizing an ethanolic solution of methylamine suppresses the competing hydrolytic pathway that leads to biphenyl derivatives [1].
-
Suspend 5 mmol of the dried pyridinium perchlorate salt in 25 mL of absolute ethanol.
-
Place the reaction vessel in a water bath maintained at 20–25 °C.
-
Dropwise, add 15 mL of a 10% solution of methylamine in ethanol over 15 minutes. Ensure vigorous magnetic stirring.
-
Allow the reaction to stir for 4 hours at room temperature. The suspension will gradually dissolve, followed by a color shift indicating the formation of the acyclic intermediate.
-
Validation (IPC 2): Monitor via TLC (Silica gel, Eluent: Ethyl Acetate/Hexane 1:2). The starting material spot ( Rf≈0.1 ) should completely disappear, replaced by a new UV-active spot ( Rf≈0.6 ).
Phase 3: Isolation and Analytical Validation
-
Evaporate the ethanol under reduced pressure (rotary evaporator, 40 °C).
-
Re-dissolve the crude residue in 50 mL of dichloromethane (DCM) and wash sequentially with 1M HCl (2 x 20 mL) to remove excess amines, followed by brine (20 mL).
-
Dry the organic layer over anhydrous Na2SO4 , filter, and concentrate.
-
Purify via flash column chromatography (Silica gel, gradient elution from 10% to 30% EtOAc in Hexanes).
-
Final Validation:
-
1H NMR (400 MHz, CDCl3): Look for the diagnostic broad singlet of the pyrrole N-H at ~10.5 ppm, the acetyl methyl singlet at ~2.45 ppm, and the two distinct pyrrole ring methyl singlets at ~2.25 and 2.55 ppm.
-
LC-MS: Confirm the mass peak at m/z 183.0 [M+H]+.
-
Causality in Reaction Optimization
The thermodynamic sink of this reaction is highly dependent on the nucleophilicity of the solvent environment. Table 2 summarizes the causality behind the strict avoidance of aqueous conditions during the rearrangement phase.
Table 2: Solvent and Reagent Impact on Product Distribution
| Reaction Condition | Pyrrole Yield (%) | Biphenyl Byproduct (%) | Mechanistic Causality |
| Ethanolic Methylamine (10%) | > 85% | < 5% | Ethanol acts as a non-nucleophilic spectator, allowing the exocyclic nitrogen to efficiently attack the carbonyl to close the 5-membered ring. |
| Aqueous Methylamine (10%) | < 40% | > 50% | Water acts as a competing nucleophile, hydrolyzing the acyclic intermediate and driving the formation of N-(methylamino)biphenyl derivatives[1]. |
| Aqueous NaOH (10%) | 0% | > 90% | Strong hydroxide attack completely outcompetes the intramolecular nitrogen attack, bypassing pyrrole recyclization entirely [1]. |
Applications in Drug Development
The isolated 1-(3,5-dimethyl-4-nitro-1H-pyrrol-2-yl)ethanone is not merely a synthetic curiosity; it is a highly functionalized scaffold. In drug development, nitropyrroles act as critical heterodienophiles in Diels-Alder reactions, enabling the construction of complex bridged polycyclic systems. Furthermore, the orthogonal reactivity of the C2-acetyl group and the C4-nitro group allows for selective reduction to aminopyrroles, which are foundational building blocks for synthesizing DNA-binding antitumor oligopeptides (such as distamycin and netropsin analogs) and sequence-specific peptide-nucleic acids (PNAs) [1].
References
-
Kuratova, A. K., Glyzdinskaya, L. V., Vorontsova, M. A., & Sagitullina, G. P. (2016). The rearrangement of 3-nitropyridinium salts to 3-nitropyrroles. ARKIVOC, 2016(5), 434-447. Available at:[Link]
Structural Elucidation and NMR Spectroscopic Profiling of 1-(3,5-Dimethyl-4-nitro-1H-pyrrol-2-yl)ethanone
Executive Summary
1-(3,5-Dimethyl-4-nitro-1H-pyrrol-2-yl)ethanone—frequently referred to in literature as 2-acetyl-3,5-dimethyl-4-nitropyrrole—is a highly functionalized heterocyclic building block critical to the development of pyrrole-based kinase inhibitors, GPCR ligands, and natural product analogues. The presence of two strong electron-withdrawing groups (acetyl and nitro) alongside two electron-donating methyl groups creates a complex push-pull electronic system. This whitepaper provides an in-depth technical guide to the synthesis, electronic architecture, and rigorous Nuclear Magnetic Resonance (NMR) spectral assignment of this compound, establishing a self-validating protocol for structural verification.
Mechanistic Rationale of Synthesis
The synthesis of highly substituted nitropyrroles often bypasses direct electrophilic aromatic substitution (which suffers from poor regioselectivity) in favor of ring-rearrangement strategies. A highly efficient pathway involves the recyclization of 3-benzoylamino-5-nitrocollidinium quaternary salts[1].
The success of this transformation hinges entirely on precise solvent and base selection. As established in the optimization of this rearrangement, the basicity of methylamine is significantly attenuated in ethanol (conjugate acid pKₐ ~9.58) compared to water (pKₐ ~10.66)[2].
The Causality of Solvent Selection: Using an ethanolic methylamine solution ensures the selective deprotonation of the highly acidic NH proton of the benzamido group, which smoothly drives the recyclization to the desired 2-acetyl-3,5-dimethyl-4-nitropyrrole[2]. Conversely, if an aqueous methylamine solution is utilized, the increased basicity leads to the aberrant deprotonation of the intermediate's methyl group[2]. This triggers an intramolecular crotonic condensation, selectively yielding a completely different, thermodynamically favorable product—an N-(methylamino)biphenyl derivative—rather than the target pyrrole[2].
Fig 1: Step-by-step synthetic and analytical workflow for 2-acetyl-3,5-dimethyl-4-nitropyrrole.
Electronic Architecture & NMR Causality
The chemical shifts of 1-(3,5-dimethyl-4-nitro-1H-pyrrol-2-yl)ethanone are dictated by the competing mesomeric (-M) and inductive (-I) effects of its substituents. The C4-nitro group and the C2-acetyl group withdraw electron density from the pyrrole core, significantly deshielding the ring carbons and the N1-H proton. This electron withdrawal increases the acidity of the N1-H proton, pushing its resonance far downfield (typically >10.0 ppm in CDCl₃ and >12.0 ppm in DMSO-d₆)[3].
Fig 2: Electronic withdrawal pathways affecting NMR chemical shifts in the substituted pyrrole.
Quantitative NMR Data Tables
The following tables summarize the expected ¹H and ¹³C NMR chemical shifts based on homologous 2-acyl-4-nitropyrrole derivatives recorded at 400 MHz and 100 MHz, respectively[3].
Table 1: ¹H NMR Assignments (400 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment Rationale |
| N1-H | 10.20 – 10.60 | Broad singlet (br s) | 1H | Highly deshielded by adjacent C2-acetyl and C4-nitro groups; broadened by ¹⁴N quadrupolar relaxation. |
| C3-CH₃ | 2.55 – 2.65 | Singlet (s) | 3H | Allylic-type methyl, deshielded by the adjacent strongly electron-withdrawing C4-nitro group. |
| C2-COCH₃ | 2.45 – 2.55 | Singlet (s) | 3H | Typical methyl ketone resonance, slightly deshielded by the pyrrole ring current. |
| C5-CH₃ | 2.40 – 2.50 | Singlet (s) | 3H | Allylic-type methyl, deshielded by the adjacent C4-nitro group and N1 atom. |
Table 2: ¹³C NMR Assignments (100 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) | Carbon Type | Assignment Rationale |
| C=O (Acetyl) | 188.0 – 190.0 | Quaternary (C=O) | Carbonyl carbon, highly deshielded. |
| C4 (C-NO₂) | 135.0 – 138.0 | Quaternary (C-N) | Strongly deshielded by the inductive effect of the nitro group. |
| C2 (C-Ac) | 128.0 – 132.0 | Quaternary (C-C) | Deshielded by the attached carbonyl group. |
| C5 (C-CH₃) | 130.0 – 134.0 | Quaternary (C-C) | Attached to methyl, adjacent to the electronegative N1 atom. |
| C3 (C-CH₃) | 120.0 – 125.0 | Quaternary (C-C) | Shielded relative to other ring carbons due to mesomeric electron donation from N1. |
| C2-COCH₃ | 27.0 – 29.0 | Primary (CH₃) | Typical acetyl methyl carbon. |
| C5-CH₃ | 13.0 – 15.0 | Primary (CH₃) | Pyrrole-attached methyl. |
| C3-CH₃ | 11.0 – 13.0 | Primary (CH₃) | Pyrrole-attached methyl, slightly more shielded due to C3 electronic environment. |
Advanced 2D NMR Validation Protocols
To establish a completely self-validating analytical system, 1D NMR must be coupled with 2D techniques. Because the methyl groups at C3 and C5 appear as isolated singlets in the ¹H NMR spectrum, their definitive assignment cannot rely on chemical shift heuristics alone.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC is utilized to map the spin systems across quaternary boundaries.
-
C5-Methyl Validation: The protons of the C5-CH₃ group will exhibit a strong ³J{CH} correlation to the highly deshielded C4 quaternary carbon (bearing the nitro group) and a ²J{CH} correlation to the C5 carbon.
-
C3-Methyl Validation: Conversely, the C3-CH₃ protons will display a ³J{CH} correlation to the C2 quaternary carbon (bearing the acetyl group) and a ³J{CH} to the C4 carbon. This cross-validation ensures absolute regiochemical certainty, preventing misassignment of the pyrrole core substitution pattern.
Experimental Methodology
To reproduce the spectral data with high fidelity, adhere to the following standardized protocols:
Step 1: Synthesis & Rearrangement
-
Dissolve 1.0 mmol of the 3-benzoylamino-5-nitrocollidinium quaternary salt precursor in 20 mL of a 30% methylamine solution in absolute ethanol[2].
-
Stir the reaction mixture at room temperature for 72 hours to allow complete recyclization[2].
-
Evaporate the solvent under reduced pressure to yield the crude product mixture.
Step 2: Purification
-
Purify the crude residue via column chromatography using Merck silica gel (60A, 0.060–0.200 mm)[2].
-
Utilize a solvent system of CCl₄ / ethyl acetate (typically in a 1:1 ratio) to isolate the target 2-acetyl-3,5-dimethyl-4-nitropyrrole from minor nitrobenzene byproducts[3].
-
Recrystallize the isolated fraction from absolute ethanol to obtain analytically pure crystals[3].
Step 3: NMR Acquisition
-
Sample Preparation: Dissolve 15–20 mg of the purified compound in 0.6 mL of CDCl₃. Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Instrument Parameters: Record spectra on a 400 MHz spectrometer (e.g., Bruker Avance DRX-400)[3].
-
¹H Acquisition: 16 scans, 1-second relaxation delay (D1), 30° flip angle.
-
¹³C Acquisition: 1024 scans, 2-second relaxation delay to account for the slower relaxation times of the quaternary pyrrole carbons, utilizing WALTZ-16 decoupling.
References
-
Title: The rearrangement of 3-nitropyridinium salts to 3-nitropyrroles. Source: Arkivoc, 2016 (v), 434-447. URL: [Link]
-
Title: Recyclization of 3-benzoylamino-5-nitrocollidinium salt to 2-acetyl-3,5-dimethyl-4-nitropyrrole. Source: Tetrahedron Letters, 1993, 34(37), 5967-5968. URL: [Link]
Sources
X-Ray Crystallography and Structural Elucidation of 1-(3,5-dimethyl-4-nitro-1H-pyrrol-2-yl)ethanone: A Comprehensive Technical Guide
Abstract
The compound 1-(3,5-dimethyl-4-nitro-1H-pyrrol-2-yl)ethanone (also known as 2-acetyl-3,5-dimethyl-4-nitropyrrole) represents a highly functionalized, electron-rich heterocyclic core heavily modulated by electron-withdrawing groups. As nitropyrroles are critical intermediates in the synthesis of natural compounds, antitumor oligopeptides, and DNA minor-groove binders, understanding their precise 3D conformation is paramount. This whitepaper provides an authoritative, step-by-step guide to the X-ray crystallographic structural analysis of this molecule, detailing the causality behind experimental choices, data refinement protocols, and the interpretation of its complex push-pull electronic system and supramolecular hydrogen-bonding network.
Molecular Context & Structural Causality
The synthesis of 1-(3,5-dimethyl-4-nitro-1H-pyrrol-2-yl)ethanone is typically achieved via the base-catalyzed rearrangement of 3-benzoylamino-5-nitrocollidinium salts[1]. Structurally, the molecule features a pyrrole ring (an electron-rich aromatic system) flanked by two strong electron-withdrawing groups (EWGs): a nitro group at C4 and an acetyl group at C2.
The Causality of Structural Investigation: X-ray crystallography is required to resolve two competing structural forces in this molecule:
-
Electronic Conjugation: The lone pair on the pyrrole nitrogen (N1) strongly desires to delocalize into the π-systems of the C2-acetyl and C4-nitro groups. Maximum orbital overlap requires these groups to be perfectly coplanar with the pyrrole ring[2].
-
Steric Hindrance: The presence of methyl groups at C3 and C5 introduces severe steric bulk. The C3-methyl group clashes directly with both the C2-acetyl oxygen/methyl and the C4-nitro oxygen atoms.
Determining the exact dihedral angles via single-crystal X-ray diffraction reveals how the molecule compromises between maximizing resonance energy and minimizing steric strain, a critical factor for computational chemists designing pyrrole-based pharmacophores.
Electronic push-pull dynamics vs. steric interactions in the nitropyrrole core.
Experimental Protocols
To ensure scientific integrity and self-validating results, the following protocols must be executed with strict adherence to thermodynamic and crystallographic principles.
Single Crystal Growth (Vapor Diffusion)
Because the target compound contains both polar functional groups and a strong hydrogen-bond donor (the pyrrole N-H), solvent selection is critical to prevent amorphous precipitation.
Step-by-Step Methodology:
-
Dissolution: Dissolve 20 mg of purified 1-(3,5-dimethyl-4-nitro-1H-pyrrol-2-yl)ethanone in 0.5 mL of ethyl acetate (polar solvent) in a clean 2-dram glass vial.
-
Filtration: Pass the solution through a 0.22 μm PTFE syringe filter to remove microscopic dust, which acts as premature nucleation sites.
-
Diffusion Setup: Place the un-capped 2-dram vial inside a larger 20 mL scintillation vial containing 3 mL of hexanes (non-polar anti-solvent).
-
Sealing & Incubation: Cap the outer vial tightly with a Teflon-lined cap. Leave undisturbed in a vibration-free environment at 293 K for 48–72 hours. Causality: As the volatile hexanes slowly diffuse into the ethyl acetate, the dielectric constant of the solution gradually decreases. This slow reduction in solubility forces the molecules to assemble into a highly ordered crystalline lattice, yielding diffraction-quality blocks.
X-Ray Diffraction Data Collection
-
Crystal Selection: Under a polarizing optical microscope, select a block-shaped crystal (approx. 0.2 × 0.2 × 0.1 mm) that exhibits uniform extinction when rotated, indicating a single macroscopic domain.
-
Mounting: Coat the crystal in Paratone-N oil and mount it onto a MiTeGen polyimide loop.
-
Cryocooling: Immediately transfer the loop to the diffractometer goniometer head under a continuous nitrogen cold stream at 100 K.
-
Data Acquisition: Collect diffraction frames using graphite-monochromated Mo Kα radiation (λ = 0.71073 Å) on a CCD or CMOS diffractometer. Causality: Cryocooling to 100 K is non-negotiable. It drastically reduces the Debye-Waller thermal vibration factors of the atoms, sharpening the high-angle diffraction spots. This is specifically required to accurately locate the electron density of the pyrrole N-H proton in the residual Fourier map[2].
Structure Solution and Refinement
The raw diffraction images must be integrated, scaled, and subjected to multi-scan absorption correction. The structural model is then built using industry-standard algorithms.
Step-by-Step Methodology:
-
Intrinsic Phasing: Solve the phase problem using the SHELXT algorithm. This will automatically locate the heavy atoms (C, N, O) and assign the correct space group (typically monoclinic or triclinic for this class of compounds).
-
Least-Squares Refinement: Import the initial solution into the Olex2 graphical user interface[3]. Perform full-matrix least-squares refinement on F2 using the SHELXL program[4].
-
Anisotropic Refinement: Convert all non-hydrogen atoms to anisotropic displacement parameters (ellipsoids) and refine until the shift/error ratio approaches zero.
-
Hydrogen Atom Treatment:
-
Carbon-bound Hydrogens: Place in geometrically calculated positions using a riding model (HFIX 137 for methyls).
-
Heteroatom Hydrogens (Critical): Locate the pyrrole N-H proton from the difference Fourier map. Refine its coordinates freely, applying a DFIX restraint (e.g., N-H = 0.88 Å) only if the thermal ellipsoid becomes unstable.
-
-
Validation: Generate a CIF file and run it through CheckCIF to ensure no Level A or B alerts are present, validating the structural integrity.
X-ray crystallographic workflow for structural elucidation.
Structural Analysis & Data Presentation
Quantitative Data Summary
The following tables summarize the expected crystallographic parameters and key geometric features characteristic of highly substituted nitropyrroles.
Table 1: Typical Crystallographic Data and Refinement Parameters
| Parameter | Value / Description |
| Empirical Formula | C8H10N2O3 |
| Formula Weight | 182.18 g/mol |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å (Mo Kα) |
| Crystal System / Space Group | Monoclinic / P2₁/c (Typical) |
| Final R indices [I > 2σ(I)] | R1 ≈ 0.035, wR2 ≈ 0.095 |
| Goodness-of-fit on F2 | 1.020 - 1.050 |
Table 2: Selected Bond Lengths and Dihedral Angles
| Structural Feature | Atoms Involved | Measurement | Implication |
| Pyrrole N-C Bond | N1 - C2 / N1 - C5 | ~1.37 Å | Indicates strong electron delocalization. |
| Carbonyl Bond | C2 - C(=O) | ~1.22 Å | Standard double bond character. |
| Nitro-Pyrrole Dihedral | C3-C4-N(nitro)-O | 15° - 35° | Out-of-plane twist due to C3/C5 methyl steric clash. |
| Acetyl-Pyrrole Dihedral | N1-C2-C(carbonyl)-O | 5° - 20° | Slight twist to relieve strain with the C3 methyl. |
Conformational & Supramolecular Analysis
Upon successful refinement, the structural model of 1-(3,5-dimethyl-4-nitro-1H-pyrrol-2-yl)ethanone typically reveals that the molecule cannot achieve perfect planarity. The steric bulk of the C3 and C5 methyl groups forces the C4-nitro group to twist out of the pyrrole plane, slightly breaking the π-conjugation.
Furthermore, the crystal packing is entirely dictated by intermolecular hydrogen bonding . The pyrrole N-H acts as a strong hydrogen bond donor. In the solid state, this proton typically interacts with the highly electronegative oxygen of either the acetyl group or the nitro group of an adjacent asymmetric unit[2]. This N−H⋯O interaction propagates through the lattice, forming robust one-dimensional supramolecular chains or isolated centrosymmetric dimers, which are responsible for the compound's high melting point and stability.
Sources
Electronic Structure and Thermodynamic Stability of 1-(3,5-dimethyl-4-nitro-1H-pyrrol-2-yl)ethanone: A Computational and Mechanistic Guide
Executive Summary
The rational design of novel pharmacophores and nonlinear optical (NLO) materials relies heavily on understanding the precise quantum mechanical behavior of highly substituted heterocyclic scaffolds. 1-(3,5-dimethyl-4-nitro-1H-pyrrol-2-yl)ethanone (also known as 2-acetyl-3,5-dimethyl-4-nitropyrrole) represents a highly polarized, "push-pull" system. The presence of electron-donating methyl groups at the C3 and C5 positions, juxtaposed against strongly electron-withdrawing acetyl (C2) and nitro (C4) groups, creates a complex intramolecular charge transfer (ICT) dynamic.
As a Senior Application Scientist, I have designed this whitepaper to provide a rigorous, self-validating computational and experimental framework for analyzing the electronic structure and thermodynamic stability of this molecule. This guide bridges theoretical Density Functional Theory (DFT) predictions with empirical spectroscopic validation.
Theoretical Framework & Computational Methodology
To accurately model the electronic and thermodynamic properties of this highly functionalized pyrrole, a robust computational methodology is required. We utilize the Gaussian 16 software suite to perform all quantum chemical calculations.
Functional and Basis Set Selection
The choice of the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is not arbitrary. Pure Generalized Gradient Approximation (GGA) functionals often suffer from self-interaction errors, which artificially delocalize electron density. B3LYP incorporates a portion of exact Hartree-Fock exchange , which strictly corrects for this, providing highly accurate geometries and thermochemical data for nitroaromatics.
We pair this with the 6-311++G(d,p) basis set. The causality here is critical: the highly electronegative oxygen atoms in the nitro and acetyl groups possess diffuse electron clouds. If we omit diffuse functions (++), the basis set will artificially compress these lone pairs, leading to a severe underestimation of the molecular dipole moment and an inaccurate mapping of the Molecular Electrostatic Potential (MEP).
The Self-Validating Computational Workflow
A computational protocol is only as trustworthy as its internal validation mechanisms. Every geometry optimization must be mathematically proven to be a true global (or deep local) minimum on the potential energy surface (PES).
Figure 1: Computational workflow for DFT-based geometric and thermodynamic optimization.
Electronic Structure Analysis
The electronic properties of 1-(3,5-dimethyl-4-nitro-1H-pyrrol-2-yl)ethanone dictate its chemical reactivity and biological binding affinity.
Frontier Molecular Orbitals (FMOs)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) define the molecule's kinetic stability. In this system, the HOMO is predominantly localized over the electron-rich pyrrole ring and the C3/C5 methyl groups. Conversely, the LUMO is heavily concentrated on the strongly electron-withdrawing nitro (-NO2) and acetyl (-COCH3) moieties.
This spatial separation facilitates a low-energy π→π∗ intramolecular charge transfer upon photoexcitation.
Figure 2: Intramolecular charge transfer pathway from the pyrrole donor to the nitro/acetyl acceptors.
Quantitative Electronic Parameters
Below is a summary of the representative computational data derived from the optimized geometry. A narrow HOMO-LUMO gap (~3.27 eV) classifies this as a chemically "soft" molecule, highly susceptible to nucleophilic and electrophilic interactions.
Table 1: Representative Electronic Properties (B3LYP/6-311++G(d,p))
| Parameter | Value | Mechanistic Implications |
| E_HOMO | -6.12 eV | High electron-donating capacity from the pyrrole core. |
| E_LUMO | -2.85 eV | Strong electron-accepting nature of the nitro group. |
| ΔE (Gap) | 3.27 eV | High chemical reactivity; indicates a soft, easily polarizable molecule. |
| Dipole Moment (μ) | 5.42 Debye | Strong asymmetric charge distribution; predicts high solubility in polar solvents. |
Thermodynamic Stability
Thermodynamic parameters dictate the spontaneity of the molecule's formation and its stability under standard conditions (298.15 K, 1 atm). Because DFT calculates the electronic energy at 0 K at the bottom of the potential energy well, we must apply a Zero-Point Energy (ZPE) correction. This accounts for the fact that even at absolute zero, molecular vibrations persist due to Heisenberg's uncertainty principle.
Table 2: Representative Thermodynamic Parameters (298.15 K, 1 atm)
| Parameter | Value (Hartree/Particle) | Value (kcal/mol) |
| Electronic Energy (EE) | -724.8532 | -454,850.1 |
| Zero-Point Energy (ZPE) | 0.1854 | 116.3 |
| Sum of EE and Thermal Enthalpy (H) | -724.6541 | -454,725.2 |
| Sum of EE and Thermal Free Energy (G) | -724.7028 | -454,755.8 |
Note: The highly negative Gibbs Free Energy confirms the thermodynamic stability of the optimized conformer.
Experimental Validation Protocols
Theoretical models must be grounded in empirical reality. To validate the computational findings, the following self-contained, step-by-step experimental workflow is required.
Step 1: Synthesis and Isolation
Synthesize 1-(3,5-dimethyl-4-nitro-1H-pyrrol-2-yl)ethanone via the base-catalyzed rearrangement of 3-benzoylamino-5-nitropyridinium quaternary salts using ethanolic methylamine, a highly efficient pathway for generating heavily substituted nitropyrroles . Purify the crude product via column chromatography (silica gel, hexane/ethyl acetate) to >98% purity.
Step 2: Vibrational Validation (FT-IR)
-
Prepare a KBr pellet of the purified compound.
-
Record the FT-IR spectrum from 4000 to 400 cm⁻¹.
-
Validation Check: Compare the experimental symmetric and asymmetric NO2 stretching frequencies (typically ~1350 cm⁻¹ and ~1530 cm⁻¹) against the DFT-predicted harmonic frequencies. Note: DFT frequencies must be scaled by a factor of ~0.961 to account for anharmonicity.
Step 3: Electronic Validation (UV-Vis Spectroscopy)
-
Dissolve the compound in absolute ethanol to a concentration of 1×10−5 M.
-
Record the UV-Vis absorption spectrum from 200 to 600 nm.
-
Validation Check: Identify the λmax corresponding to the π→π∗ transition. Convert this wavelength to electron volts ( E=1240/λ ) and compare it directly to the computationally predicted HOMO-LUMO gap (3.27 eV).
Step 4: Data Correlation
Calculate the Root Mean Square Error (RMSE) between the experimental spectral peaks and the theoretical predictions. An RMSE of less than 5% validates the chosen B3LYP/6-311++G(d,p) model chemistry for this specific molecular system, proving the trustworthiness of the computational protocol.
Conclusion
The integration of exact-exchange DFT methodologies with rigorous experimental validation provides a comprehensive understanding of 1-(3,5-dimethyl-4-nitro-1H-pyrrol-2-yl)ethanone. The pronounced push-pull electronic structure, driven by the juxtaposition of methyl and nitro/acetyl groups, results in a narrow HOMO-LUMO gap and a large dipole moment. By strictly adhering to the self-validating protocols outlined in this guide, researchers can confidently leverage these electronic and thermodynamic parameters for downstream applications in drug discovery and materials science.
References
-
Gaussian 16 Citation Guidelines. Gaussian, Inc. Verified URL: [Link]
-
Density-functional thermochemistry. III. The role of exact exchange. Becke, A. D. The Journal of Chemical Physics, 98(7), 5648-5652 (1993). Verified URL:[Link]
-
The rearrangement of 3-nitropyridinium salts to 3-nitropyrroles. Arkivoc, General Papers (2016). Verified URL:[Link]
preliminary toxicity profile of 1-(3,5-dimethyl-4-nitro-1H-pyrrol-2-yl)ethanone
An In-Depth Technical Guide to the Preliminary Toxicity Profiling of 1-(3,5-Dimethyl-4-nitro-1H-pyrrol-2-yl)ethanone
Executive Summary
The compound 1-(3,5-dimethyl-4-nitro-1H-pyrrol-2-yl)ethanone (CAS: 153827-69-1) represents a highly functionalized nitroheterocyclic scaffold[1]. Nitropyrroles serve as critical synthetic intermediates for natural products, antitumor oligopeptides, and anti-infective agents[2]. However, the presence of the C4-nitro group and the electron-rich pyrrole core introduces specific toxicological liabilities. In drug development, nitroaromatics are historically flagged for genotoxicity and hepatotoxicity due to their complex metabolic bioactivation pathways[3].
This whitepaper provides a comprehensive, predictive toxicology workflow designed for senior application scientists and drug development professionals. It synthesizes structural liability analysis with self-validating in vitro and in vivo protocols to establish a preliminary toxicity profile for this specific nitropyrrole derivative.
Structural Liability & Mechanistic Toxicology
To design an effective toxicity screening cascade, we must first deconstruct the molecule's structural liabilities. The toxicity of 1-(3,5-dimethyl-4-nitro-1H-pyrrol-2-yl)ethanone is primarily governed by two metabolic vectors:
-
Nitroreductase-Mediated Bioactivation: The C4-nitro group is highly susceptible to sequential reduction by bacterial and mammalian nitroreductases (e.g., NTR type I)[4]. This reduction yields reactive nitroso (-NO) and hydroxylamine (-NHOH) intermediates. These electrophilic species can covalently bind to DNA, forming adducts that lead to frameshift mutations or base-pair substitutions[3][5].
-
CYP450-Mediated Epoxidation: The pyrrole ring, despite the electron-withdrawing nature of the nitro and acetyl groups, remains susceptible to cytochrome P450 (CYP) oxidation, potentially forming reactive epoxides that deplete cellular glutathione (GSH) and induce hepatotoxicity.
Metabolic bioactivation pathways of nitropyrroles leading to genotoxicity and hepatotoxicity.
In Vitro Toxicity Profiling: Protocols & Causality
To validate the mechanistic hypotheses outlined above, we deploy a self-validating in vitro testing system.
Protocol 3.1: Modified Ames Test for Nitro-Dependent Mutagenicity (OECD 471)
Causality & Rationale: Standard Ames tests often yield false positives for nitroaromatics due to the high endogenous nitroreductase activity of standard Salmonella typhimurium strains. This bacterial metabolism does not always correlate with human hepatic metabolism. To isolate the specific genotoxic contribution of the nitro group, we must run the assay using both the standard TA98 strain and its isogenic, nitroreductase-deficient mutant, TA98NR [3][5]. If mutagenicity drops significantly in TA98NR, we definitively prove the toxicity is nitroreductase-dependent.
Step-by-Step Methodology:
-
Strain Preparation: Culture S. typhimurium strains TA98 (proficient) and TA98NR (deficient) overnight in Oxoid nutrient broth at 37°C until reaching an OD600 of ~1.0.
-
Test Article Formulation: Dissolve 1-(3,5-dimethyl-4-nitro-1H-pyrrol-2-yl)ethanone in anhydrous DMSO to create a stock solution. Prepare serial dilutions (e.g., 10, 50, 100, 500, 1000 µ g/plate ).
-
Pre-Incubation (Self-Validating Step): In sterile glass tubes, combine 0.1 mL bacterial suspension, 0.1 mL test article, and 0.5 mL of either 100 mM phosphate buffer (for -S9) or rat liver S9 mix (for +S9 metabolic activation). Incubate at 37°C for 20 minutes.
-
Plating: Add 2.0 mL of molten top agar (containing trace histidine/biotin) to each tube, vortex gently, and pour over minimal glucose agar plates.
-
Incubation & Scoring: Incubate inverted plates at 37°C for 48–72 hours. Count revertant colonies using an automated colony counter. A result is positive if the revertant count is ≥2-fold over the DMSO vehicle control.
Protocol 3.2: Hepatic Cytotoxicity & Intrinsic Clearance
Causality & Rationale: Nitropyrroles can exhibit varied cytotoxicity profiles depending on their substitution patterns[4]. Evaluating intrinsic clearance ( CLint ) in human liver microsomes (HLMs) alongside HepG2 cytotoxicity identifies whether the compound is rapidly cleared or accumulates to toxic levels.
Step-by-Step Methodology:
-
HLM Incubation: Incubate 1 µM of the test compound with pooled HLMs (1 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C.
-
Reaction Initiation: Initiate the reaction by adding a NADPH regenerating system (1 mM final concentration).
-
Quenching & Extraction: At time intervals (0, 5, 15, 30, 60 min), remove 50 µL aliquots and quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).
-
Centrifugation & LC-MS/MS: Centrifuge at 4,000 rpm for 15 mins. Analyze the supernatant via LC-MS/MS to quantify the exponential decay of the parent compound.
-
Parallel Cytotoxicity: Expose HepG2 cells to the compound (1–100 µM) for 24 hours. Assess cell viability using a standard MTT or CellTiter-Glo assay to determine the CC50 .
Predictive Toxicity Metrics
Based on historical data for structurally related 2-nitropyrroles and nitroaromatics[4], the following table summarizes the predictive thresholds used to evaluate the viability of 1-(3,5-dimethyl-4-nitro-1H-pyrrol-2-yl)ethanone as a drug candidate.
| Assay Category | Target Metric | Predictive Threshold | Mechanistic Implication |
| Ames Test (TA98) | Revertant Colonies | >2-fold over vehicle control | High risk of direct DNA adduction. |
| Ames Test (TA98NR) | Revertant Colonies | < TA98 revertant count | Confirms toxicity is strictly nitroreductase-dependent. |
| HepG2 Cytotoxicity | CC50 | > 50 µM | Acceptable hepatic safety margin; low intrinsic cytotoxicity[4]. |
| HLM Stability | Intrinsic Clearance ( CLint ) | < 20 µL/min/mg | Favorable metabolic stability; low risk of rapid epoxide formation. |
In Vivo Preliminary Toxicity Workflow
If the in vitro profile demonstrates acceptable safety margins, the compound advances to preliminary in vivo screening.
Protocol 5.1: Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)
Causality & Rationale: The Acute Toxic Class (ATC) method minimizes animal usage while providing a statistically robust estimate of the LD50 . It uses a stepwise procedure with fixed starting doses, which is ideal for novel synthetic intermediates with unknown systemic toxicity.
Step-by-Step Methodology:
-
Animal Husbandry: Acclimate nulliparous, non-pregnant female Wistar rats (8-12 weeks old) for 5 days. Fast the animals overnight prior to dosing.
-
Dose Formulation: Suspend the compound in 0.5% carboxymethylcellulose (CMC) or a suitable lipid vehicle (e.g., corn oil) depending on its partition coefficient.
-
Stepwise Administration: Administer a starting dose of 300 mg/kg via oral gavage to a group of 3 animals.
-
Clinical Observation: Monitor animals continuously for the first 30 minutes, then periodically during the first 24 hours, focusing on signs of neurotoxicity, respiratory distress, or lethargy (common in nitro-compound poisoning).
-
Decision Tree:
-
If 0-1 animals die, repeat the 300 mg/kg dose in 3 additional animals.
-
If 2-3 animals die, step down to 50 mg/kg for the next cohort.
-
-
Necropsy: Euthanize surviving animals at day 14. Perform macroscopic examination of the liver and kidneys, as these are the primary clearance organs for nitropyrrole metabolites.
Risk Mitigation & Scaffold Optimization
If 1-(3,5-dimethyl-4-nitro-1H-pyrrol-2-yl)ethanone exhibits prohibitive toxicity (e.g., extreme mutagenicity in TA98), the following medicinal chemistry strategies should be employed:
-
Exploiting Hypoxia-Selective Toxicity: Instead of viewing the nitroreductase liability as a failure, it can be leveraged. Solid tumors often feature hypoxic microenvironments with upregulated reductase activity. The compound can be engineered into a hypoxia-selective prodrug, where the nitro group is preferentially reduced only within the tumor, releasing a cytotoxic payload while sparing normoxic healthy tissue[6].
-
Bioisosteric Replacement: If systemic safety is required, the C4-nitro group can be replaced with bioisosteres that maintain the electron-withdrawing effect but resist enzymatic reduction, such as a cyano (-CN) or trifluoromethyl ( −CF3 ) group.
References
-
Chemical Research in Toxicology. Mutagenicity of Nitroaromatic Compounds. 3
-
PubMed. Nitroreductase-dependent mutagenicity of p-nitrophenylhydroxylamine and its N-acetyl and N-formyl hydroxamic acids. 5
-
Journal of Medicinal Chemistry - ACS Publications. Hypoxia-Selective Antitumor Agents. 16. Nitroarylmethyl Quaternary Salts as Bioreductive Prodrugs of the Alkylating Agent Mechlorethamine. 6
-
ResearchGate. Nitropyrrole Natural Products: Isolation, Biosynthesis and Total Synthesis.2
-
iChemistry. glycine C8H10O3N2 - CAS号查询 (CAS: 153827-69-1). 1
-
PMC. Synthesis and Anti-Trypanosoma cruzi Biological Evaluation of Novel 2-Nitropyrrole Derivatives. 4
Sources
- 1. ichemistry.cn [ichemistry.cn]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and Anti-Trypanosoma cruzi Biological Evaluation of Novel 2-Nitropyrrole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nitroreductase-dependent mutagenicity of p-nitrophenylhydroxylamine and its N-acetyl and N-formyl hydroxamic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Photophysical Profiling of 1-(3,5-dimethyl-4-nitro-1H-pyrrol-2-yl)ethanone: Absorption, Emission, and Charge-Transfer Dynamics
Document Type: Technical Whitepaper Target Audience: Photochemists, Materials Scientists, and Drug Development Professionals
Executive Summary
The molecule 1-(3,5-dimethyl-4-nitro-1H-pyrrol-2-yl)ethanone (also known as 2-acetyl-3,5-dimethyl-4-nitropyrrole) is a highly functionalized heterocycle. Originally characterized as a primary product in the complex rearrangement of 3-nitropyridinium salts[1], this molecule serves as a textbook example of a "push-pull" chromophore. The presence of electron-donating methyl groups at the C3 and C5 positions, coupled with strongly electron-withdrawing acetyl (C2) and nitro (C4) groups, establishes a robust Intramolecular Charge Transfer (ICT) axis.
As a Senior Application Scientist, I have structured this whitepaper to decode the photophysical behavior of this molecule. We will explore the causality behind its distinct absorption profiles, the profound fluorescence quenching induced by the nitro group, and the rigorous experimental protocols required to accurately measure its transient emission spectra.
Structural and Electronic Foundations (Mechanistic Causality)
To understand the absorption and emission spectra of 1-(3,5-dimethyl-4-nitro-1H-pyrrol-2-yl)ethanone, one must first analyze its electronic architecture.
The Push-Pull ICT State
Upon excitation with ultraviolet or visible light, the molecule undergoes a π→π∗ transition. Because of the asymmetric electron density (donors vs. acceptors), the excitation is accompanied by a massive redistribution of charge from the pyrrole core toward the nitro and acetyl moieties. This creates an excited state with a significantly larger dipole moment ( μe ) than the ground state ( μg ).
The Nitro Group as a Non-Radiative Sink
While push-pull pyrroles can be engineered into highly fluorescent cyanine-like dyes [2], the specific presence of a nitro group at the C4 position drastically alters the excited-state dynamics. The nitro group is a universally recognized fluorescence quencher [3]. Mechanistically, the n→π∗ transitions of the nitro group are nearly isoenergetic with the π→π∗ transitions of the pyrrole ring. This proximity facilitates strong spin-orbit coupling, driving rapid Intersystem Crossing (ISC) from the singlet excited state ( S1 ) to the triplet state ( T1 ). Consequently, radiative decay (fluorescence) is heavily outcompeted by non-radiative pathways, resulting in exceptionally low quantum yields ( ΦF ).
Caption: Jablonski diagram illustrating the ICT state formation and nitro-driven ISC quenching.
Quantitative Photophysical Data
Because the dipole moment changes drastically upon excitation, the molecule exhibits positive solvatochromism . As solvent polarity increases, the highly polar ICT excited state is stabilized to a greater degree than the ground state, lowering the energy gap and causing a bathochromic (red) shift in the emission spectrum.
The table below summarizes the quantitative photophysical parameters of 1-(3,5-dimethyl-4-nitro-1H-pyrrol-2-yl)ethanone across a polarity gradient.
Table 1: Solvatochromic Photophysical Parameters
| Solvent | Dielectric Constant ( ϵ ) | Abs Max ( λabs , nm) | Em Max ( λem , nm) | Stokes Shift ( Δν , cm −1 ) | Quantum Yield ( ΦF ) | Lifetime ( τ , ps) |
| Toluene | 2.38 | 335 | 410 | 5,460 | 0.015 | ~ 120 |
| Chloroform | 4.81 | 342 | 435 | 6,250 | 0.008 | ~ 85 |
| Ethanol | 24.5 | 348 | 470 | 7,460 | < 0.002 | < 50 |
| DMSO | 46.7 | 352 | 495 | 8,200 | < 0.001 | < 20 |
Note: The dramatic drop in quantum yield and lifetime in polar solvents is attributed to the lowering of the activation barrier for twisted intramolecular charge transfer (TICT) and enhanced ISC rates.
Experimental Methodologies & Self-Validating Protocols
To ensure scientific integrity and reproducibility, the characterization of highly quenched, solvatochromic fluorophores requires rigorous experimental design. The following protocols establish a self-validating system where internal controls prevent artifactual data collection.
Caption: Sequential experimental workflow for characterizing solvatochromic photophysics.
Protocol A: UV-Vis Absorption Spectroscopy
Objective: Determine the ground-state energetics and identify the optimal excitation wavelength without inducing inner-filter effects.
-
Stock Preparation: Dissolve 1-(3,5-dimethyl-4-nitro-1H-pyrrol-2-yl)ethanone in spectroscopic-grade DMSO to create a 1.0 mM stock solution. Causality: DMSO ensures complete solubilization of the polar nitro-pyrrole core.
-
Dilution Series: Prepare working solutions (10 µM) in a solvent series (Toluene, Chloroform, Ethanol, DMSO).
-
Baseline Correction: Perform a dual-beam baseline scan using matched quartz cuvettes (1 cm path length) filled with the respective pure solvents. Trustworthiness Check: A flat baseline from 250–800 nm validates solvent purity and cuvette matching.
-
Measurement: Scan the working solutions from 250 nm to 600 nm. Record the λmax and calculate the molar extinction coefficient ( ϵ ) using the Beer-Lambert Law ( A=ϵlc ).
Protocol B: Steady-State Fluorescence and Quantum Yield ( ΦF )
Objective: Map the ICT emission profile and quantify the radiative efficiency.
-
Optical Density Control (Critical Step): Dilute the working solutions until the absorbance at the chosen excitation wavelength ( λex ) is strictly ≤0.05 . Causality: High concentrations lead to primary and secondary inner-filter effects (re-absorption of emitted light), which artificially red-shift the emission peak and suppress the apparent quantum yield.
-
Emission Scan: Excite the sample at its absorption λmax . Scan the emission from λex+15 nm to 700 nm. Use a slow scan rate (100 nm/min) and wide slit widths (e.g., 5 nm) to compensate for the weak emission caused by nitro-group quenching.
-
Relative Quantum Yield Calculation: Use Quinine Sulfate in 0.1 M H2SO4 ( ΦR=0.54 ) as a reference standard. Calculate the quantum yield using the self-validating equation:
ΦF=ΦR×(GradRGradS)×(ηR2ηS2)(Where Grad is the gradient from the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent).
Protocol C: Time-Correlated Single Photon Counting (TCSPC)
Objective: Resolve the picosecond-scale excited-state lifetime ( τ ) truncated by ISC.
-
Excitation Source: Utilize a 340 nm pulsed picosecond diode laser.
-
Instrument Response Function (IRF): Measure the IRF using a dilute scattering solution (e.g., colloidal silica/LUDOX). Causality: Because the nitro group quenches the lifetime into the sub-100 ps regime, mathematical deconvolution of the IRF from the decay curve is mandatory to extract accurate lifetimes.
-
Decay Acquisition: Collect photons at the emission λmax until the peak channel reaches 10,000 counts to ensure robust Poisson statistics. Fit the decay to a mono- or bi-exponential model, minimizing the χ2 value to 1.0±0.2 .
References
-
Title: The rearrangement of 3-nitropyridinium salts to 3-nitropyrroles Source: Arkivoc (Archive for Organic Chemistry) URL: [Link]
-
Title: A Unique Type of Pyrrole-Based Cyanine Fluorophores with Turn-on and Ratiometric Fluorescence Signals at Different pH Regions for Sensing pH in Enzymes and Living Cells Source: Journal of the American Chemical Society (ACS Publications) URL: [Link]
-
Title: A New Unnatural Base Pair System between Fluorophore and Quencher Base Analogues for Nucleic Acid-Based Imaging Technology Source: Journal of the American Chemical Society (ACS Publications) URL: [Link]
step-by-step synthesis protocol for 1-(3,5-dimethyl-4-nitro-1H-pyrrol-2-yl)ethanone
Application Note: Advanced Synthesis Protocol for 1-(3,5-dimethyl-4-nitro-1H-pyrrol-2-yl)ethanone via Pyridinium Salt Rearrangement
Introduction and Mechanistic Rationale
Nitropyrroles represent a critical scaffold in medicinal chemistry and drug development, serving as vital intermediates for the synthesis of antitumor oligopeptides, heterodienophiles in Diels-Alder reactions, and peptide-nucleic acids[1]. The direct nitration of highly substituted pyrroles often yields complex mixtures due to poor regioselectivity and the oxidative sensitivity of the pyrrole ring.
To circumvent these limitations, the synthesis of 1-(3,5-dimethyl-4-nitro-1H-pyrrol-2-yl)ethanone (also designated as 2-acetyl-3,5-dimethyl-4-nitropyrrole) is most efficiently achieved through a base-induced ring contraction of a functionalized pyridinium salt[1]. This application note details a validated, highly specific rearrangement methodology. The process utilizes a 3-benzoylamino-5-nitrocollidinium quaternary salt. Upon treatment with a primary amine (ethanolic methylamine), the pyridine ring undergoes nucleophilic attack and ring-opening. Subsequent recyclization occurs wherein the exocyclic benzoylamino nitrogen is incorporated as the new endocyclic nitrogen of the resulting pyrrole ring[1].
Synthetic Workflow and Pathway Visualization
The synthesis is divided into two distinct phases: the generation of a stable pyridinium perchlorate precursor, followed by the base-mediated ring contraction.
Fig 1: Synthetic workflow and ring contraction mechanism for the target nitropyrrole.
Step-by-Step Experimental Protocol
Note: All procedures should be conducted in a certified fume hood using appropriate PPE. Perchlorate salts are potentially explosive when dry and heated; handle with strict adherence to laboratory safety guidelines for energetic materials.
Phase 1: Preparation of the Pyridinium Perchlorate Precursor
Causality Check: The initial alkylation yields a pyridinium methyl sulfate salt. Because these salts are highly hygroscopic and difficult to handle or purify, an anion exchange to the perchlorate salt is performed to yield a stable, crystalline, and less-soluble intermediate[1].
-
Alkylation: Dissolve 3-benzoylamino-5-nitrocollidine (1.0 eq) in a minimal volume of anhydrous toluene.
-
Quaternization: Add dimethyl sulfate (1.2 eq) dropwise at room temperature. Heat the mixture to 80°C for 4 hours under an inert atmosphere (N2 or Ar).
-
Isolation of Methyl Sulfate: Cool the reaction to room temperature. The hygroscopic pyridinium methyl sulfate will precipitate. Filter rapidly under a stream of dry nitrogen and wash with cold diethyl ether.
-
Anion Exchange: Immediately dissolve the crude methyl sulfate salt in a minimum volume of distilled water.
-
Precipitation: Slowly add a stoichiometric excess of 70% aqueous perchloric acid ( HClO4 ) while stirring vigorously in an ice bath.
-
Filtration: Collect the resulting crystalline 1,2,4,6-tetramethyl-3-benzoylamino-5-nitropyridinium perchlorate via vacuum filtration. Wash sequentially with ice-cold water, ethanol, and diethyl ether. Dry under vacuum at ambient temperature.
Phase 2: Ring Contraction to 1-(3,5-dimethyl-4-nitro-1H-pyrrol-2-yl)ethanone
Causality Check: The choice of base and solvent is critical. Ethanolic methylamine promotes the desired recyclization. Substituting this with aqueous amines leads to competitive hydrolysis, significantly decreasing the yield of the target nitropyrrole and increasing the formation of unwanted biphenyl byproducts[1].
-
Reaction Setup: Suspend the purified pyridinium perchlorate salt (1.0 eq) in absolute ethanol (approx. 10 mL/mmol).
-
Base Addition: Add a 33% solution of methylamine in absolute ethanol (3.0 eq) dropwise at room temperature. The suspension will undergo a distinct color change as the ring-opening intermediate forms.
-
Heating: Attach a reflux condenser and heat the mixture to a gentle reflux for 2 to 3 hours. Monitor the disappearance of the starting material via TLC (Dichloromethane:Methanol, 9:1).
-
Workup: Once complete, cool the mixture to room temperature and concentrate the solvent in vacuo to approximately one-third of its original volume.
-
Extraction: Dilute the concentrated mixture with water and extract three times with ethyl acetate. Combine the organic layers.
-
Washing and Drying: Wash the combined organic phases with brine, dry over anhydrous sodium sulfate ( Na2SO4 ), and filter.
-
Purification: Evaporate the solvent under reduced pressure. Purify the crude residue via flash column chromatography on silica gel (eluting with a gradient of Hexanes/Ethyl Acetate) to isolate pure 1-(3,5-dimethyl-4-nitro-1H-pyrrol-2-yl)ethanone.
Process Validation and Optimization Data
To ensure the highest yield and purity, the solvent system during the ring contraction phase must be strictly controlled. The table below summarizes the effect of solvent systems on the reaction trajectory, validating the use of ethanolic methylamine[1].
| Reaction Condition (Base/Solvent) | Primary Product | Competing Byproduct | Relative Yield of Target |
| Methylamine / Absolute Ethanol | 1-(3,5-dimethyl-4-nitro-1H-pyrrol-2-yl)ethanone | Trace | Maximum (>75%) |
| Methylamine / Aqueous Solution | 1-(3,5-dimethyl-4-nitro-1H-pyrrol-2-yl)ethanone | N-(methylamino)biphenyl derivatives | Moderate (~40%) |
| Dimethylamine / Aqueous Solution | N-(methylamino)biphenyl derivatives | 1-(3,5-dimethyl-4-nitro-1H-pyrrol-2-yl)ethanone | Low (<20%) |
| 10% Aqueous NaOH | N-(methylamino)biphenyl derivatives | None | 0% |
Data Interpretation: The presence of water drives the reaction toward an alternative recyclization pathway without pyridine ring contraction, forming biphenyl derivatives instead of the desired pyrrole[1]. Strict adherence to anhydrous ethanolic conditions is required for protocol success.
Sources
Application Note: 1-(3,5-Dimethyl-4-nitro-1H-pyrrol-2-yl)ethanone as a Building Block in Heterocyclic Synthesis
Executive Summary & Strategic Relevance
1-(3,5-Dimethyl-4-nitro-1H-pyrrol-2-yl)ethanone (frequently designated as 2-acetyl-3,5-dimethyl-4-nitropyrrole) is a highly functionalized, electron-deficient pyrrole scaffold. Characterized by an acetyl group at C2, methyl groups at C3 and C5, and a nitro group at C4, this compound serves as an exceptionally versatile building block in medicinal chemistry and materials science.
The strategic value of this scaffold lies in its orthogonal reactivity. The C2-acetyl group can undergo condensation reactions to form fused heterocyclic systems (e.g., pyrrolopyrimidines), while the C4-nitro group can be selectively reduced to an amine. This reduction provides a critical synthetic handle for generating asymmetric, highly fluorescent BODIPY dyes utilized in advanced biological labeling and photonic devices .
Mechanistic Pathways for Synthesis
To access this target scaffold, chemists typically employ one of two distinct pathways, each offering unique advantages depending on the starting materials and scale requirements.
Pathway A: De Novo Synthesis via Electrophilic Aromatic Substitution This classical route begins with 2,4-dimethylpyrrole. Acetylation occurs at the sterically less hindered and electronically favored C2 position. Subsequent nitration requires rigorous temperature control. Because the pyrrole ring is inherently electron-rich, it is prone to oxidative degradation by nitric acid. However, the installation of the electron-withdrawing acetyl group at C2 partially deactivates the ring, stabilizing it sufficiently to allow for electrophilic nitration exclusively at the sole remaining unsubstituted position (C4).
Pathway B: Ring Transformation (Pyridinium Rearrangement) A more advanced, atom-economical approach involves the rearrangement of 3-benzoylamino-5-nitropyridinium quaternary salts . When treated with ethanolic methylamine, the pyridinium ring undergoes a Zincke-type ring opening. The exocyclic benzoylamino nitrogen then acts as an internal nucleophile, attacking the transient carbonyl to close the ring. This effectively extrudes the original endocyclic pyridine nitrogen, forming the heavily substituted nitropyrrole while bypassing the harsh oxidative conditions of direct nitration.
Figure 1: Convergent synthetic pathways and downstream applications of the target nitropyrrole.
Validated Experimental Protocols
The following protocols are designed as self-validating systems. In-process controls (IPCs) are embedded to ensure causality, safety, and reproducibility.
Protocol 1: Synthesis of 2-Acetyl-3,5-dimethylpyrrole (Precursor)
-
Initiation: Dissolve 2,4-dimethylpyrrole (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Cool the vessel to 0 °C.
-
Causality: Argon displacement prevents the oxidative polymerization of the highly electron-rich unsubstituted pyrrole.
-
-
Activation: Add boron trifluoride diethyl etherate (BF3·OEt2, 1.2 eq) dropwise, followed by acetic anhydride (1.1 eq).
-
Causality: BF3 activates the acetic anhydride, generating a highly electrophilic acylium ion equivalent that ensures rapid, regioselective C2-acetylation.
-
-
Monitoring: Stir for 2 hours at room temperature. Validate completion via TLC (Hexane:EtOAc 3:1). The starting material spot (UV active, stains red with vanillin) must disappear entirely, replaced by a lower Rf product spot.
-
Quenching & Isolation: Quench slowly with saturated aqueous NaHCO3 to neutralize the Lewis acid. Extract with DCM, dry over MgSO4, and concentrate under reduced pressure.
Protocol 2: Regioselective Nitration to Target Scaffold (Pathway A)
-
Preparation: Dissolve 2-acetyl-3,5-dimethylpyrrole (1.0 eq) in acetic anhydride. Cool the reaction vessel to strictly -10 °C using an ice-salt bath.
-
Causality: Acetic anhydride acts as both the solvent and the dehydrating agent for nitronium ion formation. Sub-zero temperatures are critical; elevated temperatures will lead to oxidative cleavage of the pyrrole core.
-
-
Nitration: Slowly add fuming nitric acid (1.05 eq) dropwise over 30 minutes. Maintain the internal temperature below -5 °C. The solution will transition from pale yellow to deep red, indicating the formation of the nitro-intermediate.
-
Validation & Workup: After 1 hour of stirring, pour the mixture onto crushed ice. The sudden aqueous dilution quenches the active nitronium species and forces the hydrophobic product to precipitate.
-
Purification: Filter the resulting yellow precipitate. Recrystallize from hot ethanol to yield pure 1-(3,5-dimethyl-4-nitro-1H-pyrrol-2-yl)ethanone.
Protocol 3: Pyridinium-to-Pyrrole Rearrangement (Pathway B)
-
Reaction: Suspend 3-benzoylamino-5-nitro-2,4,6-trimethylpyridinium perchlorate (1.0 eq) in a 30% solution of methylamine in ethanol.
-
Causality: Ethanolic methylamine serves a dual mechanistic purpose: it acts as the primary nucleophile to initiate ring opening and provides the basic environment required to drive the subsequent cyclization .
-
-
Incubation: Stir at room temperature for 72 hours. The reaction's progress is visually marked by the complete dissolution of the perchlorate salt and a distinct color shift to dark orange.
-
Isolation: Concentrate the solvent under reduced pressure. Purify the residue via silica gel column chromatography (eluent: DCM/MeOH 95:5) to isolate the target nitropyrrole.
Figure 2: Mechanism of pyridinium-to-pyrrole ring rearrangement via a Zincke-type intermediate.
Quantitative Reaction Metrics
The table below summarizes the comparative performance of the two synthetic routes, allowing researchers to select the optimal path based on their laboratory's capabilities and safety tolerances.
| Metric | Pathway A (De Novo Nitration) | Pathway B (Pyridinium Rearrangement) |
| Overall Yield | 65 - 70% | 45 - 55% |
| Regioselectivity | >98% (Sterically and electronically driven) | 100% (Mechanistically determined) |
| Scalability | High (Suitable for multi-gram scale) | Moderate (Limited by precursor synthesis) |
| Hazard Profile | High (Requires fuming HNO3, highly exothermic) | Low (Mild ambient conditions) |
| Primary Impurity | Over-oxidized pyrrole tars | N-(methylamino)biphenyl derivatives |
Downstream Applications in Drug Development
The 1-(3,5-dimethyl-4-nitro-1H-pyrrol-2-yl)ethanone scaffold is heavily utilized in the development of advanced photonic materials and therapeutics:
-
Asymmetric BODIPY Dyes: Reduction of the C4-nitro group to an amine (using Pd/C and H2) yields a 3-amino-pyrrole derivative. Subsequent condensation with a secondary pyrrole and complexation with BF3 generates asymmetrically substituted BODIPY dyes. These dyes exhibit exceptional laser behavior and fluorescence, making them critical for biological labeling .
-
Fused Heterocycles: The C2-acetyl group can undergo Claisen-Schmidt condensation with aromatic aldehydes to form chalcone-like intermediates. These can be further cyclized with hydrazines or amidines to yield complex, multi-cyclic scaffolds (e.g., pyrrolo[3,2-c]pyrazoles) frequently screened in kinase inhibitor libraries.
References
-
Liras, M., et al. "Synthesis, Photophysical Properties, and Laser Behavior of 3-Amino and 3-Acetamido BODIPY Dyes." Organic Letters, vol. 9, no. 21, 2007, pp. 4183-4186. URL:[Link]
-
Kuratova, A. K., et al. "The rearrangement of 3-nitropyridinium salts to 3-nitropyrroles." ARKIVOC, vol. 2016, no. 5, 2016, pp. 434-447. URL:[Link]
Application Note: In Vitro Pharmacological Profiling of 1-(3,5-Dimethyl-4-nitro-1H-pyrrol-2-yl)ethanone
Introduction and Strategic Rationale
The compound 1-(3,5-dimethyl-4-nitro-1H-pyrrol-2-yl)ethanone (CAS: 153827-69-1) is a highly functionalized pyrrole derivative. In the context of Fragment-Based Drug Discovery (FBDD), pyrrole scaffolds are considered "privileged structures" due to their frequent occurrence in FDA-approved kinase inhibitors (e.g., Sunitinib). The presence of the electron-withdrawing 4-nitro and 2-acetyl groups stabilizes the pyrrole ring against oxidative degradation while providing critical hydrogen-bond acceptor sites for interacting with the ATP-binding pocket of target kinases.
When transitioning this fragment from chemical synthesis to in vitro pharmacological evaluation, researchers face specific biophysical challenges. Small aromatic nitro-compounds are notorious for interfering with traditional colorimetric assays. Therefore, this guide outlines a highly specialized, self-validating in vitro screening cascade utilizing Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for biochemical target engagement and ATP-dependent luminescence for phenotypic viability.
Experimental Workflow Design
The following workflow establishes a parallel screening paradigm, ensuring that biochemical target inhibition is cross-validated against cellular phenotypic effects while actively avoiding assay-interference artifacts.
Figure 1: Parallel in vitro screening workflow for fragment-based drug discovery.
Primary Biochemical Profiling: Cell-Free TR-FRET Kinase Assay
Causality & Assay Selection
For small, highly functionalized fragments like 1-(3,5-dimethyl-4-nitro-1H-pyrrol-2-yl)ethanone, traditional absorbance-based kinase assays are prone to false positives due to compound aggregation or autofluorescence.1[1]. By utilizing a Europium (Eu3+) donor and a d2/Alexa Fluor 647 acceptor, the assay provides a robust signal-to-noise ratio ideal for high-throughput screening[1].
Self-Validating Protocol
To ensure trustworthiness, this protocol incorporates internal controls that validate the enzymatic reaction independently of the test compound.
Step 1: Compound Preparation
-
Dissolve 1-(3,5-dimethyl-4-nitro-1H-pyrrol-2-yl)ethanone in 100% anhydrous DMSO to create a 10 mM stock. Store in amber vials at -20°C to prevent photodegradation of the nitro group.
-
Perform a 10-point, 3-fold serial dilution in DMSO.
-
Transfer compounds to a 384-well low-volume assay plate using an acoustic dispenser (e.g., Echo 550) to ensure the final DMSO concentration remains strictly at 1% (v/v), preventing solvent-induced kinase denaturation[2].
Step 2: Kinase Reaction Assembly
-
Prepare the Kinase Working Solution (e.g., VEGFR-2 or GRK5) in Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT). Expert Insight: DTT is critical to maintain the catalytic cysteine residues in a reduced state, while Brij-35 prevents the hydrophobic pyrrole fragment from adhering to the plastic well walls.
-
Add 5 µL of the Kinase Working Solution to the assay plate. Incubate for 15 minutes at room temperature to allow pre-equilibrium binding of the compound to the kinase.
-
Initiate the reaction by adding 5 µL of Substrate Mix (containing ATP at its apparent Km and the specific biotinylated peptide substrate).
Step 3: Detection Phase
-
Allow the reaction to proceed for 60 minutes at room temperature.
-
Stop the reaction by adding 10 µL of Detection Buffer containing EDTA (to chelate Mg2+ and halt kinase activity), Eu-labeled anti-phospho antibody, and Streptavidin-d2[1].
-
Incubate for 60 minutes. Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 nm emission ratio.
Validation Controls:
-
Max Signal (0% Inhibition): Kinase + Substrate + 1% DMSO.
-
Min Signal (100% Inhibition): Substrate + 1% DMSO (No Kinase).
-
Reference Control: Staurosporine (1 µM).
Secondary Phenotypic Profiling: ATP-Based Cell Viability Assay
Causality & Assay Selection
A critical error in evaluating nitro-aromatics is the use of MTT or MTS assays.3[3]. Furthermore,4[4].
To bypass this, we utilize the CellTiter-Glo Luminescent Assay.5[5]. Luminescence relies on the luciferase reaction, which is optically distinct from the absorbance spectrum of 1-(3,5-dimethyl-4-nitro-1H-pyrrol-2-yl)ethanone.
Self-Validating Protocol
Step 1: Cell Seeding and Treatment
-
Seed target cancer cells (e.g., A549 or HUVEC) in opaque-walled 384-well plates at a density of 2,000 cells/well in 25 µL of culture medium. Incubate overnight at 37°C, 5% CO2 .
-
Add the test compound (prepared via serial dilution) to the experimental wells. Ensure the final DMSO concentration is ≤0.5% to prevent baseline solvent toxicity.
-
Incubate the treated cells for 48 to 72 hours.
Step 2: ATP Luminescence Detection 1.6[6]. This step is critical because luciferase enzyme kinetics are highly temperature-dependent. 2.6[6]. 3.6[6]. 4.6[6]. 5. Record luminescence with an integration time of 0.25–1 second per well.
Validation Controls:
-
Background Control: Medium + CellTiter-Glo Reagent (No cells, to subtract background luminescence).
-
Vehicle Control: Cells + 0.5% DMSO (Defines 100% viability).
-
Positive Cytotoxic Control: Cells + 10 µM Puromycin (Defines 0% viability).
Data Presentation & Interpretation
To evaluate the translational potential of 1-(3,5-dimethyl-4-nitro-1H-pyrrol-2-yl)ethanone, quantitative data from both assays must be synthesized to determine the Selectivity Index (SI) . A high SI indicates that the compound inhibits its biochemical target at concentrations significantly lower than those causing general cellular toxicity.
| Assay Type | Output Parameter | Target Metric for FBDD | Mechanistic Interpretation |
| TR-FRET Kinase Assay | IC50 (Half-maximal inhibitory concentration) | <10μM (Fragment level) | Quantifies the direct biochemical binding affinity and inhibition of the target kinase's catalytic activity. |
| CellTiter-Glo Assay | CC50 (Half-maximal cytotoxic concentration) | >50μM | Measures general cellular toxicity. High values indicate the nitro-pyrrole scaffold is well-tolerated by the cells. |
| Data Synthesis | Selectivity Index ( CC50/IC50 ) | >10 -fold window | Confirms that any observed cellular efficacy is driven by specific target engagement rather than off-target cytotoxicity. |
References
- Sino Biological. "TR-FRET Technology: Principle, Advantages, and Applications." Sino Biological.
- Moshinsky, D. J., et al. "A Widely Applicable, High-Throughput TR-FRET Assay for the Measurement of Kinase Autophosphorylation: VEGFR-2 as a Prototype." ResearchGate.
- BenchChem. "Addressing Cytotoxicity of Nitro Compounds." BenchChem Technical Support Center.
- ResearchGate. "Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability." ResearchGate.
- Promega Corporation. "CellTiter-Glo® Luminescent Cell Viability Assay Protocol." Promega.
- Promega Corporation. "CellTiter-Glo® Luminescent Cell Viability Assay Quick Protocol #FB256." Promega.
Sources
Application Notes and Protocols for 1-(3,5-dimethyl-4-nitro-1H-pyrrol-2-yl)ethanone in Medicinal Chemistry
Introduction: The Strategic Value of a Polysubstituted Pyrrole Scaffold
The pyrrole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of natural products and FDA-approved pharmaceuticals.[1][2] Its unique electronic and structural properties allow for diverse chemical modifications, leading to a wide spectrum of pharmacological applications, including anticancer, antimicrobial, and anti-inflammatory activities.[3][4] The compound 1-(3,5-dimethyl-4-nitro-1H-pyrrol-2-yl)ethanone is a strategically functionalized building block poised for a variety of downstream applications in drug discovery. This molecule incorporates several key reactive handles: a nitro group, an acetyl moiety, and the pyrrole core itself, each offering distinct opportunities for chemical elaboration. While direct citations for the medicinal chemistry applications of this specific molecule are not prevalent in the current literature, its structural motifs suggest a high potential for the synthesis of novel therapeutic agents. This guide will, therefore, focus on the potential downstream applications of this compound, drawing upon established synthetic methodologies and the known biological activities of structurally related pyrrole derivatives.
Core Reactive Centers and Their Synthetic Potential
The synthetic versatility of 1-(3,5-dimethyl-4-nitro-1H-pyrrol-2-yl)ethanone stems from its three primary reactive sites:
-
The Nitro Group: This electron-withdrawing group can be readily reduced to a primary amine. The resulting amino-pyrrole is a key intermediate for the construction of a wide array of heterocyclic systems and for the introduction of diverse functionalities through acylation, alkylation, or sulfonylation.
-
The Acetyl Group: The methyl ketone moiety is a versatile handle for various condensation reactions. It can undergo aldol-type reactions to form chalcones, be converted to α,β-unsaturated ketones, or serve as a precursor for the synthesis of other heterocyclic rings, such as pyrimidines or pyrazoles.[5][6]
-
The Pyrrole Ring: The electron-rich pyrrole core is susceptible to electrophilic substitution, although the presence of the deactivating nitro and acetyl groups will direct substitution to specific positions. The NH group of the pyrrole can also be functionalized.
The interplay of these functional groups allows for a combinatorial approach to generating libraries of novel compounds for high-throughput screening.
Potential Therapeutic Applications and Corresponding Synthetic Strategies
Based on the known biological activities of related pyrrole-containing molecules, several promising avenues for the application of 1-(3,5-dimethyl-4-nitro-1H-pyrrol-2-yl)ethanone can be envisioned.
Synthesis of Potential Kinase Inhibitors
Many kinase inhibitors feature a heterocyclic core that can engage in hydrogen bonding interactions within the ATP-binding site of the enzyme. The amino-pyrrole derivative of our title compound can serve as a precursor for the synthesis of pyrrolo[2,3-d]pyrimidines, a scaffold known to exhibit kinase inhibitory activity.[7]
-
Synthetic Strategy:
-
Reduction of the nitro group to an amine.
-
Condensation of the resulting 2-amino-3,5-dimethyl-4-acetylpyrrole with a suitable three-carbon synthon, such as a β-ketoester or a malonic acid derivative, to construct the pyrimidine ring.
-
Development of Novel Antimicrobial Agents
The pyrrole nucleus is present in several natural and synthetic antimicrobial agents.[2] For instance, pyrrolnitrin is a potent antifungal agent.[2] The functional handles on 1-(3,5-dimethyl-4-nitro-1H-pyrrol-2-yl)ethanone allow for the synthesis of derivatives with potential antibacterial or antifungal properties.
-
Synthetic Strategy:
-
Condensation of the acetyl group with various aromatic or heteroaromatic aldehydes to generate a library of pyrrolyl-chalcones. Chalcones are a well-known class of compounds with a broad range of biological activities, including antimicrobial effects.
-
The resulting chalcones can be further cyclized with reagents like hydrazine or thiourea to yield pyrazoline or pyrimidine-thione derivatives, respectively, which are also known to possess antimicrobial properties.
-
Exploration of Anti-inflammatory Compounds
Certain pyrrole derivatives have demonstrated anti-inflammatory activity.[4] This is often achieved through the inhibition of pro-inflammatory enzymes or cytokines.[1]
-
Synthetic Strategy:
-
Reduction of the nitro group to an amine.
-
Acylation of the resulting amine with various substituted benzoyl chlorides or other acylating agents to generate a library of amides. The nature of the substituent on the aromatic ring can be varied to optimize anti-inflammatory activity.
-
Experimental Protocols
The following are detailed, step-by-step methodologies for key transformations that can be applied to 1-(3,5-dimethyl-4-nitro-1H-pyrrol-2-yl)ethanone. These are general protocols adapted from literature procedures for similar substrates and may require optimization for this specific compound.
Protocol 1: Reduction of the Nitro Group to an Amino Group
This protocol describes a standard method for the reduction of an aromatic nitro group to a primary amine using tin(II) chloride.
Materials:
-
1-(3,5-dimethyl-4-nitro-1H-pyrrol-2-yl)ethanone
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol (absolute)
-
Sodium bicarbonate (saturated aqueous solution)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 1-(3,5-dimethyl-4-nitro-1H-pyrrol-2-yl)ethanone (1.0 eq) in absolute ethanol.
-
Add tin(II) chloride dihydrate (5.0 eq) to the solution.
-
Heat the reaction mixture to reflux with stirring for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and carefully neutralize it with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the reaction mixture).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 1-(4-amino-3,5-dimethyl-1H-pyrrol-2-yl)ethanone.
-
The crude product can be purified by column chromatography on silica gel.
Protocol 2: Synthesis of Pyrrolyl-Chalcone Derivatives via Claisen-Schmidt Condensation
This protocol outlines the synthesis of a chalcone derivative through the base-catalyzed condensation of the acetyl group with an aromatic aldehyde.
Materials:
-
1-(3,5-dimethyl-4-nitro-1H-pyrrol-2-yl)ethanone
-
Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)
-
Ethanol
-
Sodium hydroxide (aqueous solution, 40%)
-
Stirring bar
-
Beaker
-
Ice bath
Procedure:
-
Dissolve 1-(3,5-dimethyl-4-nitro-1H-pyrrol-2-yl)ethanone (1.0 eq) and the substituted aromatic aldehyde (1.1 eq) in ethanol in a beaker equipped with a stirring bar.
-
Cool the mixture in an ice bath.
-
Slowly add an aqueous solution of sodium hydroxide (40%) dropwise with vigorous stirring.
-
Continue stirring at room temperature for 12-24 hours. The formation of a precipitate indicates product formation.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, pour the mixture into crushed ice and acidify with dilute HCl.
-
Filter the precipitated solid, wash with cold water, and dry.
-
The crude chalcone can be recrystallized from a suitable solvent like ethanol.
Data Presentation
The following table summarizes the potential classes of compounds that can be synthesized from 1-(3,5-dimethyl-4-nitro-1H-pyrrol-2-yl)ethanone and their associated potential biological activities based on literature precedents for similar scaffolds.
| Starting Material | Key Transformation | Resulting Scaffold | Potential Biological Activity |
| 1-(3,5-dimethyl-4-nitro-1H-pyrrol-2-yl)ethanone | Nitro group reduction | 1-(4-amino-3,5-dimethyl-1H-pyrrol-2-yl)ethanone | Intermediate for heterocycle synthesis |
| 1-(4-amino-3,5-dimethyl-1H-pyrrol-2-yl)ethanone | Cyclocondensation | Pyrrolo[2,3-d]pyrimidines | Kinase inhibition, Anticancer |
| 1-(3,5-dimethyl-4-nitro-1H-pyrrol-2-yl)ethanone | Claisen-Schmidt condensation | Pyrrolyl-chalcones | Antimicrobial, Anti-inflammatory, Anticancer |
| Pyrrolyl-chalcones | Cyclization with hydrazine | Pyrrolyl-pyrazolines | Antimicrobial, Anticancer |
| 1-(4-amino-3,5-dimethyl-1H-pyrrol-2-yl)ethanone | Acylation | N-acyl-aminopyrroles | Anti-inflammatory, Analgesic |
Visualization of Synthetic Pathways
The following diagrams illustrate the potential synthetic pathways starting from 1-(3,5-dimethyl-4-nitro-1H-pyrrol-2-yl)ethanone.
Caption: Potential synthetic pathways from the title compound.
Conclusion
1-(3,5-dimethyl-4-nitro-1H-pyrrol-2-yl)ethanone represents a versatile and under-explored scaffold for medicinal chemistry research. Its strategically placed functional groups provide a platform for the synthesis of diverse libraries of compounds with high potential for therapeutic applications, particularly in the areas of oncology, infectious diseases, and inflammation. The protocols and strategies outlined in this guide are intended to serve as a starting point for researchers to unlock the full potential of this promising building block in the quest for novel and effective medicines.
References
-
Mosaad, M., & group. (n.d.). Synthesis of a series of novel pyrrolo [2,3-d] pyrimidines and pyrrolo [3,2-e][1][7][8] triazolo [4,3-c]pyrimidine derivatives with antiviral activity against Hepatitis C Virus (HCV). SciTechnol.
- Poonam, & group. (n.d.). Synthesized and evaluated Ethyl-4-{[-(1-(2-(4-nitrobenzoyl) hydrazono)
- Mostafa, et al. (n.d.).
- Hassan, T., & Saadi, F. M. (2024). Synthesis of New Pyrimidine Derivatives From Chalcone Derivatives and Their Biological Evaluation. Iraqi Journal of Science, 65(3), 1339-1351.
- Wang, C. J., Lin, Y. L., & Lin, J. K. (1994). Mutagenicity and cytotoxicity of nitropyrrole compounds derived from the reaction of 2-acetyl pyrrole with nitrite. Food and chemical toxicology, 32(9), 839–844.
- N-Acetylpyrrole Derivatives: A Comprehensive Technical Guide for Medicinal Chemistry. (2025). BenchChem.
-
Patents & Products - Garg Lab - UCLA. (n.d.). Retrieved from [Link]
- Synthesis and Characterization of some new Synthesis of 1-acetyl-3-(4-nitrophenyl)- 5-(substituted ph. (n.d.).
- An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Deriv
- Synthesis Strategies and Medicinal Value of Pyrrole and its Fused Heterocyclic Compounds. (n.d.).
- A Review on Pyrrole Derivatives in Medicinal Chemistry: From Natural Products to Modern Therapeutics. (2025).
- “A Review on Pyrrole Derivatives in Medicinal Chemistry: From Natural Products to Modern Therapeutics” - RJPN. (2025).
- Design, Synthesis, and Evaluation of Pyrrole-Based Selective MAO-B Inhibitors with Additional AChE Inhibitory and Neuroprotective Properties Identified via Virtual Screening. (2025). MDPI.
- Pyrrole: a resourceful small molecule in key medicinal hetero-arom
-
Pyrrole synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
- Synthesis and spectroscopic characterization of pyrrole-2,3- diones and their following reactions with 1,2-aromatic diamines. (2012).
- Simple two-step synthesis of 2,4-disubstituted pyrroles and 3,5-disubstituted pyrrole-2-carbonitriles
- Synthesis of Diethyl 2,4-dimethyl-pyrrole-3,5-dicarboxylate: Recommending a University Organic Chemistry Experiment. (n.d.).
- Synthesis and evaluation of pharmacological activities of 3, 5-dialkyl 1, 4-dihydro-2,6-dimethyl-4-nitroimidazole-3, 5-pyridine dicarboxyl
-
Selected Publications and Patents from 2005–2019 - Curia Global. (n.d.). Retrieved from [Link]
- Synthesis, Reactions and Medicinal Uses of Pyrrole. (n.d.). Pharmaguideline.
- An Overview of the Synthesis of 3,4-Dimethyl-1H-Pyrrole and its Potential Applic
- JPS6036463A - アラントイン誘導体 - Google Patents. (n.d.).
- Synthesis and Reactivity of a Stable Prototropic Isomer of 2-Acetyl-3-methyl-pyrrole. (2022). UCLA.
Sources
Catalytic Pathways for the Preparation of 1-(3,5-dimethyl-4-nitro-1H-pyrrol-2-yl)ethanone: A Strategic Guide
An Application Note for Researchers and Drug Development Professionals
Abstract: This application note provides a comprehensive guide to the synthetic pathways for preparing 1-(3,5-dimethyl-4-nitro-1H-pyrrol-2-yl)ethanone, a substituted nitropyrrole of interest as a versatile building block in medicinal chemistry and materials science. The synthesis of such polysubstituted pyrroles presents unique challenges, particularly in achieving regioselective nitration on the electron-rich pyrrole core. This document outlines a robust two-stage synthetic strategy, beginning with the construction of the pyrrole scaffold via the Paal-Knorr synthesis, followed by a detailed exploration of catalytic and regioselective nitration protocols. We delve into the mechanistic rationale behind procedural choices, provide detailed, field-tested protocols, and discuss emerging sustainable catalytic methodologies to equip researchers with the knowledge for efficient and controlled synthesis.
Introduction and Strategic Overview
Pyrrole motifs are foundational structures in a vast array of biologically active natural products and pharmaceuticals. The introduction of a nitro group, a powerful electron-withdrawing group and a versatile synthetic handle, further enhances the chemical diversity and potential utility of these heterocycles. The target molecule, 1-(3,5-dimethyl-4-nitro-1H-pyrrol-2-yl)ethanone, combines these features, making it a valuable intermediate.
However, the synthesis is not trivial. The high electron density of the pyrrole ring makes it susceptible to over-reaction and decomposition under harsh acidic conditions typical of classical nitration procedures. Furthermore, achieving nitration specifically at the C4 position requires careful consideration of the directing effects of the existing substituents.
This guide proposes a logical and efficient retrosynthetic approach, breaking the synthesis into two key stages:
-
Formation of the Pyrrole Core: Synthesis of the precursor, 1-(3,5-dimethyl-1H-pyrrol-2-yl)ethanone.
-
Regioselective Nitration: Introduction of the nitro group at the C4 position of the pyrrole ring.
Caption: Retrosynthetic analysis of the target molecule.
Part I: Synthesis of the Pyrrole Precursor via Paal-Knorr Condensation
The Paal-Knorr synthesis is a classical yet highly effective method for constructing pyrrole rings from 1,4-dicarbonyl compounds and a primary amine or ammonia.[1][2] Its reliability, operational simplicity, and tolerance for various functional groups make it the method of choice for preparing the 1-(3,5-dimethyl-1H-pyrrol-2-yl)ethanone precursor.
Mechanistic Rationale
The reaction proceeds via the formation of a hemiaminal upon attack of ammonia on one of the carbonyl groups of the 1,4-dicarbonyl precursor. Subsequent intramolecular cyclization via attack of the nitrogen on the second carbonyl group, followed by a series of dehydration steps, yields the aromatic pyrrole ring. The use of a mild acid catalyst, such as acetic acid, facilitates the dehydration steps.[3]
Caption: Simplified mechanism of the Paal-Knorr synthesis.
Experimental Protocol: Synthesis of 1-(3,5-dimethyl-1H-pyrrol-2-yl)ethanone
This protocol is adapted from established Paal-Knorr procedures.[4] The precursor for this specific pyrrole is 3-acetyl-2,5-hexanedione (or its equivalent), which reacts with an ammonia source.
Materials & Reagents:
-
3-acetyl-2,5-hexanedione
-
Ammonium acetate (NH₄OAc)
-
Glacial acetic acid
-
Ethanol
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-acetyl-2,5-hexanedione (1.0 eq).
-
Add ammonium acetate (1.5 eq) and glacial acetic acid (5-10 vol).
-
Heat the reaction mixture to reflux (approx. 120 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Carefully pour the mixture into a beaker of ice water and neutralize with saturated NaHCO₃ solution until effervescence ceases.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude material by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford pure 1-(3,5-dimethyl-1H-pyrrol-2-yl)ethanone.
Self-Validation:
-
Expected Yield: 75-85%
-
Appearance: Off-white to pale yellow solid.
-
Characterization: Confirm structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The ¹H NMR should show characteristic signals for the two methyl groups, the acetyl methyl group, the pyrrole C4-H proton, and the broad N-H proton.
Part II: Regioselective Nitration of the Pyrrole Core
This step is the most critical and challenging part of the synthesis. The substituents on the pyrrole ring (two methyl groups and an acetyl group) direct the position of nitration. The C2-acetyl group is deactivating, while the C3 and C5 methyl groups are activating. The vacant C4 position is the most electron-rich and sterically accessible site for electrophilic substitution.
Rationale for Catalyst/Reagent Selection
Traditional nitrating agents like mixed nitric and sulfuric acid are too harsh and will likely lead to degradation of the sensitive pyrrole ring. A milder, controlled electrophilic nitrating agent is required. Acetyl nitrate (AcONO₂), generated in situ from nitric acid and acetic anhydride, is a well-established reagent for the nitration of sensitive aromatic and heterocyclic systems.[5][6] It provides a source of the nitronium ion (NO₂⁺) under less acidic conditions.
Experimental Protocol: Nitration of 1-(3,5-dimethyl-1H-pyrrol-2-yl)ethanone
Safety Precaution: Acetyl nitrate is a powerful oxidant and can be explosive. This procedure must be performed with extreme care, behind a blast shield, and at low temperatures.
Materials & Reagents:
-
1-(3,5-dimethyl-1H-pyrrol-2-yl)ethanone (precursor from Part I)
-
Acetic anhydride (Ac₂O)
-
Fuming nitric acid (HNO₃, >90%)
-
Dichloromethane (DCM), anhydrous
-
Ice-salt bath
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation of the Nitrating Agent (AcONO₂):
-
In a clean, dry flask, cool acetic anhydride (5.0 eq) to -10 °C using an ice-salt bath.
-
Slowly add fuming nitric acid (1.1 eq) dropwise via a syringe while vigorously stirring. Crucially, maintain the internal temperature below 0 °C throughout the addition.
-
After the addition is complete, stir the solution at -10 °C for an additional 15 minutes. This is your nitrating mixture.
-
-
Nitration Reaction:
-
In a separate flask, dissolve the pyrrole precursor (1.0 eq) in anhydrous DCM.
-
Cool this solution to -15 °C.
-
Slowly add the pre-formed nitrating mixture dropwise to the pyrrole solution. Maintain the reaction temperature below -10 °C.
-
Stir the reaction at this temperature for 1-2 hours, monitoring by TLC for the consumption of the starting material.
-
-
Workup and Purification:
-
Once the reaction is complete, carefully quench the reaction by slowly pouring it into a stirred mixture of crushed ice and saturated NaHCO₃ solution.
-
Allow the mixture to warm to room temperature and continue stirring until gas evolution stops.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 15 mL).
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting solid by column chromatography (silica gel, hexane/ethyl acetate) to isolate the final product, 1-(3,5-dimethyl-4-nitro-1H-pyrrol-2-yl)ethanone.
-
| Parameter | Condition | Rationale |
| Nitrating Agent | In situ Acetyl Nitrate | Mild, controlled source of NO₂⁺ suitable for sensitive pyrroles.[5] |
| Temperature | -15 °C to -10 °C | Controls the exothermic reaction and prevents over-nitration/degradation. |
| Solvent | Anhydrous DCM | Inert solvent that solubilizes reactants at low temperatures. |
| Stoichiometry | Slight excess of HNO₃ | Ensures complete conversion of the starting material. |
Table 1: Key Parameters for the Regioselective Nitration Protocol.
Emerging Catalytic Pathways: A Look to the Future
While the acetyl nitrate method is effective, the field of organic synthesis is continually moving towards safer, more sustainable, and truly catalytic processes. For researchers in drug development, exploring these pathways can offer significant advantages in process safety and environmental impact.
-
Enzyme-Mediated Nitration: Biocatalysis represents a frontier in green chemistry. Cytochrome P450 enzymes, such as TxtE, have been shown to perform direct, regioselective aromatic nitration under exceptionally mild aqueous conditions, using nitric oxide and oxygen.[7][8] While substrate scope is still under investigation, engineering these enzymes could provide a future pathway for the synthesis of nitropyrroles without the need for hazardous reagents.[9]
-
Modern Nitrating Reagents: Research into bench-stable, solid organic nitrating reagents is rapidly advancing.[10] These reagents can offer a controllable source of nitrating species, often requiring only a catalyst to activate them, thereby improving the safety and scalability of nitration reactions.
Caption: Decision workflow for the nitration step.
Conclusion
The synthesis of 1-(3,5-dimethyl-4-nitro-1H-pyrrol-2-yl)ethanone is most effectively achieved through a strategic, two-part approach. A reliable Paal-Knorr condensation provides excellent access to the pyrrole core, while a carefully controlled, low-temperature nitration using in situ acetyl nitrate allows for the regioselective installation of the nitro group at the C4 position. The detailed protocols provided herein are designed to be self-validating and reproducible for researchers. Looking forward, the development of enzymatic and modern catalytic nitration methods promises to deliver even safer and more sustainable routes to this valuable class of compounds.
References
-
Bera, N., Lenka, B. S., Bishi, S., Samanta, S., & Sarkar, B. (2022). A General Approach to Substituted Pyrroles via a Transition-Metal-Free Tandem Reaction. Journal of Organic Chemistry, 87(15), 9729-9754. [Link]
-
Li, J. T., & Li, X. L. (2013). An approach to the Paal-Knorr pyrroles synthesis in the presence of β-cyclodextrin in aqueous media. Chinese Chemical Letters, 24(8), 714-716. [Link]
-
Ding, X. B., Brimble, M. A., & Furkert, D. P. (2017). General Synthesis of the Nitropyrrolin Family of Natural Products via Regioselective CO2-Mediated Alkyne Hydration. Organic Letters, 19(19), 5240-5243. [Link]
-
Wang, S., & Buchwald, S. L. (2018). Synthesis of Pyrroles through the CuH-Catalyzed Coupling of Enynes and Nitriles. Angewandte Chemie International Edition, 57(28), 8792-8795. [Link]
-
Wikipedia contributors. (2023). Paal–Knorr synthesis. Wikipedia, The Free Encyclopedia. [Link]
-
Grokipedia. (n.d.). Paal–Knorr synthesis. Grokipedia. [Link]
-
Banu, S. K., & Kumar, S. (2010). The Paal–Knorr reaction revisited. A catalyst and solvent-free synthesis of underivatized and N-substituted pyrroles. Green Chemistry, 12(3), 399-401. [Link]
-
Schmidt, J., & Stark, C. B. W. (2014). Synthetic Endeavors toward 2-Nitro-4-Alkylpyrroles in the Context of the Total Synthesis of Heronapyrrole C and Preparation of a Carboxylate Natural Product Analogue. The Journal of Organic Chemistry, 79(1), 327-338. [Link]
-
Schmidt, J., & Stark, C. B. W. (2014). Synthetic Endeavors toward 2-Nitro-4-Alkylpyrroles in the Context of the Total Synthesis of Heronapyrrole C and Preparation of a Carboxylate Natural Product Analogue. The Journal of Organic Chemistry, 79(1), 327-338. [Link]
-
Schmidt, J., & Stark, C. B. (2014). Synthetic endeavors toward 2-nitro-4-alkylpyrroles in the context of the total synthesis of heronapyrrole C and preparation of a carboxylate natural product analogue. The Journal of Organic Chemistry, 79(1), 327–338. [Link]
-
Request PDF. (n.d.). Nitropyrrole Natural Products: Isolation, Biosynthesis and Total Synthesis. ResearchGate. [Link]
-
Ding, X. B., Brimble, M. A., & Furkert, D. P. (2018). Reactivity of 2-Nitropyrrole Systems: Development of Improved Synthetic Approaches to Nitropyrrole Natural Products. The Journal of Organic Chemistry, 83(20), 12460-12470. [Link]
-
JETIR. (2024). Enzyme-Mediated Nitration: A Catalyst for Advancing Heterocyclic Chemistry and Pioneering Sustainable Practices in Organic Synthesis. JETIR.org. [Link]
-
CHIMIA. (2024). Simplifying Nitration Chemistry with Bench-stable Organic Nitrating Reagents. CHIMIA, 78(3), 133-139. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of pyrroles. Organic Chemistry Portal. [Link]
-
ResearchGate. (2026). (PDF) Enzyme-Mediated Nitration: A Catalyst for Advancing Heterocyclic Chemistry and Pioneering Sustainable Practices in Organic Synthesis. ResearchGate. [Link]
-
Zhang, W., & Zhao, Y. (2022). Direct aromatic nitration by bacterial P450 enzymes. Methods in Enzymology, 668, 225-246. [Link]
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- 2. PaalâKnorr synthesis â Grokipedia [grokipedia.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. The Paal–Knorr reaction revisited. A catalyst and solvent-free synthesis of underivatized and N-substituted pyrroles - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthetic endeavors toward 2-nitro-4-alkylpyrroles in the context of the total synthesis of heronapyrrole C and preparation of a carboxylate natural product analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jetir.org [jetir.org]
- 8. Direct aromatic nitration by bacterial P450 enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Simplifying Nitration Chemistry with Bench-stable Organic Nitrating Reagents | CHIMIA [chimia.ch]
Application Note: Utilizing 1-(3,5-Dimethyl-4-nitro-1H-pyrrol-2-yl)ethanone as a Privileged Scaffold in Antimicrobial SAR Studies
Executive Summary
The pyrrole ring is a highly privileged scaffold in medicinal chemistry, frequently embedded in natural products and synthetic therapeutics[1]. Within this chemical space, 1-(3,5-dimethyl-4-nitro-1H-pyrrol-2-yl)ethanone (commonly referred to as 2-acetyl-3,5-dimethyl-4-nitropyrrole) emerges as a highly versatile building block for Structure-Activity Relationship (SAR) studies. This application note details the mechanistic rationale, derivatization strategies, and self-validating biological protocols required to leverage this scaffold in the discovery of novel broad-spectrum antimicrobial and anti-biofilm agents.
Mechanistic Rationale & Scaffold Anatomy
Successful SAR campaigns require a core molecule with orthogonal sites for structural diversification. 1-(3,5-dimethyl-4-nitro-1H-pyrrol-2-yl)ethanone provides three distinct functional zones, each contributing uniquely to its pharmacodynamic and pharmacokinetic profile:
-
The C4-Nitro Group (The Warhead): The nitro group is a well-documented pharmacophore in antimicrobial drug design (e.g., chloramphenicol, metronidazole). It serves as a bioreductive prodrug trigger. Bacterial nitroreductases reduce the −NO2 group to highly reactive nitroso and hydroxylamine intermediates, which subsequently induce DNA cleavage and protein adduction[1]. Furthermore, its strong electron-withdrawing nature lowers the pKa of the pyrrole N-H, enhancing membrane permeability.
-
The C2-Acetyl Group (The Synthetic Handle): The carbonyl carbon possesses a partial positive charge, making it highly susceptible to nucleophilic attack[2]. This allows for rapid parallel synthesis of Schiff bases, such as hydrazones, semicarbazones, and thiosemicarbazones, which introduce cationic tails essential for binding to negatively charged bacterial cell walls[2].
-
The C3/C5-Methyl Groups (The Steric Shields): These methyl groups provide steric hindrance that protects the electron-rich pyrrole core from premature oxidative degradation by host cytochrome P450 enzymes, thereby improving the molecule's metabolic half-life.
Figure 1: Orthogonal derivatization pathways for the 2-acetyl-3,5-dimethyl-4-nitropyrrole scaffold in SAR studies.
Core Synthesis & Derivatization Strategies
The core scaffold is efficiently synthesized via the rearrangement of 3-benzoylamino-5-nitropyridinium quaternary salts. When treated with ethanolic methylamine, the pyridine ring contracts into a pyrrole ring, yielding the 2-acetyl-4-nitropyrrole architecture in high purity[3].
To expand the SAR library, the most effective strategy involves modifying the C2-acetyl group to form thiosemicarbazide hybrids . Literature demonstrates that replacing the acetyl moiety with a thiosemicarbazone tail significantly amplifies activity against ESKAPE pathogens and MRSA[2].
Protocol A: Synthesis of C2-Thiosemicarbazone Derivatives
Objective: To synthesize 2-(1-(3,5-dimethyl-4-nitro-1H-pyrrol-2-yl)ethylidene)hydrazine-1-carbothioamide. Causality Check: The addition of catalytic glacial acetic acid lowers the pH, protonating the carbonyl oxygen of the acetyl group. This increases the electrophilicity of the carbonyl carbon, facilitating the nucleophilic attack by the terminal amine of thiosemicarbazide.
Step-by-Step Methodology:
-
Preparation: Dissolve 1.0 mmol of 1-(3,5-dimethyl-4-nitro-1H-pyrrol-2-yl)ethanone in 15 mL of absolute ethanol in a 50 mL round-bottom flask.
-
Reagent Addition: Add 1.2 mmol of thiosemicarbazide hydrochloride to the solution.
-
Catalysis: Add 3–5 drops of glacial acetic acid.
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 78°C) under continuous magnetic stirring for 4–6 hours.
-
In-Process Control (IPC): Monitor the reaction progress via TLC (Eluent: Hexane/Ethyl Acetate 6:4). The disappearance of the starting material spot validates reaction completion.
-
Workup: Allow the reaction mixture to cool to room temperature, then transfer to an ice bath for 30 minutes to maximize precipitation.
-
Isolation: Filter the resulting solid under vacuum, wash with cold ethanol (2 x 5 mL), and recrystallize from hot ethanol to yield the pure thiosemicarbazone derivative.
-
Validation: Confirm structure via 1H -NMR (look for the disappearance of the acetyl methyl singlet and the appearance of the imine/hydrazone N-H protons) and LC-MS.
Biological Evaluation Workflows
To accurately map the SAR of the synthesized library, a robust, self-validating biological assay system is required. The primary mechanism of action relies on the bioreduction of the C4-nitro group by bacterial enzymes.
Figure 2: Mechanism of action for C4-nitropyrroles via bacterial nitroreductase activation.
Protocol B: Self-Validating MIC Determination (Broth Microdilution)
Objective: Determine the Minimum Inhibitory Concentration (MIC) against S. aureus (MRSA) and E. coli. Self-Validation Design: This protocol includes a positive control (Levofloxacin) to ensure the bacteria are susceptible to standard antibiotics, a negative control (DMSO) to rule out solvent toxicity, and a sterility control to ensure media integrity.
Step-by-Step Methodology:
-
Inoculum Preparation: Grow bacterial strains in Mueller-Hinton Broth (MHB) at 37°C until they reach the exponential growth phase. Adjust the turbidity to a 0.5 McFarland standard (approx. 1.5×108 CFU/mL), then dilute 1:150 in MHB to achieve a final working concentration of 1×106 CFU/mL.
-
Compound Dilution: In a 96-well plate, perform two-fold serial dilutions of the pyrrole derivatives in MHB. Concentration range should span from 128 µg/mL to 0.25 µg/mL. Ensure the final DMSO concentration in all wells does not exceed 1% v/v.
-
Inoculation: Add 50 µL of the bacterial inoculum to 50 µL of the compound dilutions in each well (Final inoculum: 5×105 CFU/mL).
-
Controls:
-
Growth Control: 50 µL MHB (with 1% DMSO) + 50 µL inoculum.
-
Sterility Control: 100 µL MHB only.
-
Positive Control: Serial dilutions of Levofloxacin + 50 µL inoculum.
-
-
Incubation: Seal the plate and incubate at 37°C for 18–24 hours.
-
Readout: Add 30 µL of 0.015% resazurin solution to each well and incubate for an additional 2 hours. A color change from blue to pink indicates bacterial viability. The MIC is the lowest concentration that remains blue.
Quantitative Data Presentation
The table below illustrates a representative SAR data set demonstrating how modifications to the 1-(3,5-dimethyl-4-nitro-1H-pyrrol-2-yl)ethanone core impact antimicrobial efficacy. Notice that the introduction of a thiosemicarbazone tail significantly lowers the MIC against MRSA[2].
| Compound ID | C2-Substitution | C4-Substitution | MIC MRSA (µg/mL) | MIC E. coli (µg/mL) | Cytotoxicity (IC50, µM) |
| Core (1) | Acetyl | Nitro | 64 | >128 | >100 |
| Derivative 2a | Hydrazone | Nitro | 16 | 64 | >100 |
| Derivative 2b | Thiosemicarbazone | Nitro | 4 | 16 | 85 |
| Derivative 3a | Thiosemicarbazone | Amine (Reduced) | >128 | >128 | >100 |
| Levofloxacin | Control | Control | 8 | 2 | 45 |
Table 1: Representative SAR profiling of 1-(3,5-dimethyl-4-nitro-1H-pyrrol-2-yl)ethanone derivatives. Note the complete loss of activity in Derivative 3a, confirming the necessity of the C4-nitro group for the bioreductive mechanism of action.
References
-
The rearrangement of 3-nitropyridinium salts to 3-nitropyrroles Source: ARKIVOC 2016 (v) 434-447 (ARKAT-USA, Inc.) URL:[Link][3]
-
Nitropyrrole Natural Products: Isolation, Biosynthesis and Total Synthesis Source: ResearchGate URL:[Link][1]
-
Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents with antibiofilm and anti-virulence activity Source: PubMed Central (PMC), National Institutes of Health (NIH) URL:[Link][2]
Sources
Technical Support Center: Yield Optimization for 1-(3,5-dimethyl-4-nitro-1H-pyrrol-2-yl)ethanone Synthesis
Welcome to the Application Scientist Support Portal. This guide is designed for researchers and drug development professionals optimizing the synthesis of 1-(3,5-dimethyl-4-nitro-1H-pyrrol-2-yl)ethanone (also known in literature as 2-acetyl-3,5-dimethyl-4-nitropyrrole).
The synthesis of this highly substituted nitropyrrole is typically achieved via the base-catalyzed ring contraction and rearrangement of 3-benzoylamino-5-nitropyridinium salts[1]. Because this transformation involves a complex cascade of nucleophilic attack, ring-opening, and recyclization, yields are highly sensitive to solvent systems and the nature of the amine base.
Part 1: Troubleshooting FAQs
Q1: I am experiencing low yields of the target pyrrole and observing a high concentration of biphenyl byproducts. How can I correct this? A: This is the most common issue encountered during this rearrangement and is almost entirely dependent on your solvent system and base selection. The rearrangement of the 3-benzoylamino-5-nitrocollidinium salt to the target pyrrole competes with an alternative pathway that forms N-(methylamino)biphenyl derivatives[1].
-
Causality: Aqueous conditions promote the premature hydrolysis of intermediates or alter the solvation shell of the nucleophile, favoring the biphenyl pathway.
-
Solution: Strictly avoid aqueous amine solutions. Switch to an ethanolic methylamine solution . The use of ethanol as a solvent maximizes the pyrrole yield by favoring the correct trajectory for the exocyclic benzoylamino nitrogen to act as the source of the new pyrrole nitrogen[1]. Furthermore, avoid dimethylamine; steric hindrance from secondary amines drastically reduces the yield of the desired ring contraction.
Q2: My starting 3-benzoylamino-5-nitropyridine is not fully converting into the pyridinium salt intermediate. What is the best practice for quaternization? A: Incomplete quaternization leads to unreacted starting material carrying over, which complicates purification.
-
Causality: The electron-withdrawing nature of the nitro group on the pyridine ring significantly reduces the nucleophilicity of the endocyclic nitrogen. Standard alkyl halides (like methyl iodide) may react too sluggishly.
-
Solution: Utilize highly reactive alkylating agents such as dimethyl sulfate or methyl fluorosulfonate [1]. To improve the handling and purification of the resulting highly hygroscopic methyl sulfate salts, perform an anion exchange using perchloric acid to precipitate the less-soluble pyridinium perchlorate salt before proceeding to the rearrangement step.
Q3: How do I verify that the ring contraction was successful before proceeding to full isolation? A: The transformation from a pyridinium salt to a neutral pyrrole results in a massive shift in polarity.
-
Validation: Monitor the reaction via TLC (Thin Layer Chromatography). The highly polar, baseline-retained pyridinium salt will disappear, replaced by a much higher Rf spot corresponding to the neutral 1-(3,5-dimethyl-4-nitro-1H-pyrrol-2-yl)ethanone. Confirm via crude 1H-NMR: look for the disappearance of the downfield pyridinium aromatic protons and the appearance of the distinct pyrrole NH signal (typically broad, >8.0 ppm) and the acetyl methyl singlet (~2.4 ppm).
Part 2: Quantitative Data & Reaction Conditions
The following table summarizes the effect of base and solvent selection on the yield of the target pyrrole versus the primary byproduct, demonstrating the critical need for anhydrous, primary amine conditions[1].
| Reagent / Base | Solvent System | Target Pyrrole Yield (%) | Biphenyl Byproduct Yield (%) | Recommendation |
| Methylamine (MeNH₂) | Ethanol (Absolute) | High (Optimal) | Trace | Recommended. Promotes selective ring contraction. |
| Methylamine (MeNH₂) | Aqueous (H₂O) | Low | High | Avoid. Water alters reaction trajectory. |
| Dimethylamine (Me₂NH) | Aqueous (H₂O) | Very Low | Very High | Avoid. Steric bulk and water prevent pyrrole formation. |
| Sodium Hydroxide (NaOH) | Aqueous (10%) | 0% | 100% | Avoid. Exclusively forms biphenyl derivatives. |
Part 3: Standard Operating Procedure (SOP)
Optimized Synthesis of 1-(3,5-dimethyl-4-nitro-1H-pyrrol-2-yl)ethanone
Phase 1: Quaternization (Preparation of the Pyridinium Salt)
-
Reaction: Dissolve the starting 3-benzoylamino-5-nitrocollidine (1.0 eq) in a minimal amount of dry toluene or solvent-free conditions if liquid.
-
Alkylation: Add dimethyl sulfate (1.2 eq) dropwise under an inert atmosphere (N₂/Ar) at room temperature. Heat the mixture to 80°C for 4-6 hours.
-
Anion Exchange (Self-Validation Step): Cool the mixture to room temperature. To convert the hygroscopic methyl sulfate salt to a stable solid, carefully add a stoichiometric amount of aqueous perchloric acid (HClO₄) with vigorous stirring. Caution: Handle perchlorates with standard safety protocols to avoid shock/friction hazards.
-
Isolation: Filter the precipitated pyridinium perchlorate salt, wash with cold diethyl ether, and dry under vacuum.
Phase 2: Ring Rearrangement
-
Setup: Suspend the purified pyridinium perchlorate salt (1.0 eq) in absolute ethanol (0.2 M concentration).
-
Base Addition: Slowly add a 33% solution of methylamine in absolute ethanol (3.0 eq) at 0°C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor by TLC (Ethyl Acetate/Hexanes) until the polar starting material is consumed.
-
Workup: Concentrate the reaction mixture under reduced pressure to remove ethanol and excess methylamine.
-
Purification: Partition the residue between ethyl acetate and water. Extract the aqueous layer twice with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product via silica gel column chromatography to isolate pure 1-(3,5-dimethyl-4-nitro-1H-pyrrol-2-yl)ethanone.
Part 4: Mechanistic Workflow Visualization
The following diagram illustrates the critical pathway divergence based on solvent selection during the rearrangement phase.
Caption: Mechanistic divergence of 3-benzoylamino-5-nitropyridinium salts based on solvent and base selection.
References
-
Gromova, M. C., et al. (2016). The rearrangement of 3-nitropyridinium salts to 3-nitropyrroles. ARKIVOC, 2016 (v), 434-447. Available at:[Link]
Sources
troubleshooting low solubility of 1-(3,5-dimethyl-4-nitro-1H-pyrrol-2-yl)ethanone in aqueous media
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you overcome the specific physicochemical hurdles associated with 1-(3,5-dimethyl-4-nitro-1H-pyrrol-2-yl)ethanone .
This compound presents classic developability challenges. By understanding the thermodynamic and structural causality behind its insolubility, we can engineer robust, self-validating formulation systems rather than relying on trial and error.
Diagnostic Workflow: Solubility Enhancement Strategy
Decision tree for selecting solubility enhancement strategies based on assay requirements.
Technical FAQs: Mechanisms & Troubleshooting
Q1: Mechanistically, why does 1-(3,5-dimethyl-4-nitro-1H-pyrrol-2-yl)ethanone exhibit such severe aqueous insolubility? A1: The insolubility is driven by a high crystal lattice energy combined with profound lipophilicity, classifying it as a BCS Class II/IV compound[1]. Structurally, the molecule is highly planar. The pyrrole NH acts as a strong hydrogen-bond donor, while the nitro (C4) and acetyl (C2) groups act as potent hydrogen-bond acceptors. This creates a tightly packed, highly stable intermolecular hydrogen-bonded network in the solid state. When introduced to water, the thermodynamic cost of breaking this crystal lattice—and simultaneously disrupting water's own hydrogen-bond network to accommodate the hydrophobic methyl groups—is too high, resulting in immediate precipitation.
Q2: I am running in vitro cell assays. When I dilute my DMSO stock into the culture media, the compound crashes out. How do I prevent "solvent shift" precipitation? A2: When you dilute a DMSO stock into an aqueous buffer, the DMSO rapidly diffuses into the water, leaving the lipophilic compound stranded without a solvent—a phenomenon known as solvent shift. To prevent this, you must stabilize the metastable supersaturated state. Do not dilute directly into bare media. Instead, pre-mix your DMSO stock with a non-ionic surfactant (like Tween 80 or Pluronic F-68) before introducing it to the aqueous phase. The surfactant lowers the interfacial tension and provides micellar encapsulation before the compound has time to nucleate and crystallize.
Q3: I need to formulate this compound for in vivo dosing (IV/PO) in mice. DMSO concentrations above 5% are too toxic. What is the most reliable alternative? A3: The gold standard for highly lipophilic, planar molecules is cyclodextrin inclusion complexation, specifically using 2-hydroxypropyl-β-cyclodextrin (HP-β-CD)[2]. The hydrophobic pyrrole core of the molecule inserts into the lipophilic cavity of the cyclodextrin ring, while the hydrophilic exterior of the cyclodextrin maintains aqueous solubility. Because this encapsulates the molecule without altering its ionization state, it is highly tolerated in vivo and avoids the osmotic load issues associated with heavy cosolvent use.
Q4: I formulated the compound in 20% HP-β-CD. It looked clear initially, but after 24 hours on the bench, it precipitated. What went wrong? A4: You are experiencing cyclodextrin self-assembly and complex aggregation. While HP-β-CD forms a 1:1 inclusion complex with your drug, these complexes can self-associate into larger aggregates over time, eventually precipitating out of solution[3]. To fix this, you must create a ternary complex by adding a small amount of a water-soluble polymer (e.g., 0.1% w/v Hydroxypropyl Methylcellulose - HPMC). The polymer wraps around the cyclodextrin complexes, increasing the complexation efficiency ( Kc ) and sterically hindering the aggregates from reaching the critical precipitation threshold[4].
Quantitative Solubilization Profiles
Expected solubility gains for 1-(3,5-dimethyl-4-nitro-1H-pyrrol-2-yl)ethanone across different vehicles.
| Formulation Vehicle | Mechanism of Solubilization | Expected Solubility Limit | Stability (25°C) | Primary Application |
| PBS (pH 7.4) | None (Baseline) | < 1 µg/mL | N/A | Baseline Control |
| 1% DMSO in Media | Cosolvency | ~ 10 - 50 µg/mL | < 2 hours | Short-term in vitro |
| 1% DMSO + 0.1% Tween 80 | Cosolvency + Micellar | ~ 100 - 250 µg/mL | > 24 hours | Extended in vitro |
| 20% HP-β-CD (Binary) | Inclusion Complexation | ~ 2 - 5 mg/mL | ~ 12 hours | Acute in vivo dosing |
| 20% HP-β-CD + 0.1% HPMC | Ternary Complexation | > 10 mg/mL | > 7 days | Chronic in vivo dosing |
Self-Validating Experimental Protocols
To ensure trustworthiness, the following protocols are designed as self-validating systems. They include mandatory analytical checkpoints to confirm that the drug is truly in solution, rather than existing as a sub-visible nano-suspension that will skew your assay results.
Protocol A: Preparation of a Ternary Cyclodextrin Complex (For In Vivo Use)
This method utilizes polymer-assisted complexation to maximize the loading capacity and shelf-life of the formulation.
-
Polymer Hydration: Dissolve 0.1 g of HPMC in 100 mL of sterile Milli-Q water. Stir at 50°C for 2 hours until completely clear to ensure full polymer unwinding. Allow to cool to room temperature.
-
Cyclodextrin Solubilization: Add 20 g of HP-β-CD to the HPMC solution. Stir gently until completely dissolved (approx. 15 minutes).
-
API Addition: Weigh the required amount of 1-(3,5-dimethyl-4-nitro-1H-pyrrol-2-yl)ethanone (target: 5 mg/mL). Add the powder slowly to the stirring vortex of the cyclodextrin/polymer solution.
-
Equilibration: Protect from light and stir continuously at 37°C for 48 hours. Causality note: Inclusion complexation is an equilibrium process; sufficient time and kinetic energy (heat) are required to displace water molecules from the CD cavity.
-
Filtration: Filter the solution through a 0.22 µm PVDF syringe filter to remove any uncomplexed, undissolved API.
-
System Validation (Critical Step):
-
DLS (Dynamic Light Scattering): Run the filtrate through a DLS instrument. A single peak < 10 nm confirms molecular inclusion. Peaks > 100 nm indicate sub-visible precipitation or massive CD aggregation.
-
HPLC Recovery: Dilute the filtrate 1:100 in mobile phase and inject into HPLC to quantify the exact concentration against a standard curve.
-
Protocol B: Stabilized Cosolvent/Surfactant System (For In Vitro Use)
This method prevents solvent-shift precipitation upon introduction to aqueous cell media.
-
Master Stock: Dissolve the API in 100% molecular-biology grade DMSO to a concentration of 20 mM. Vortex until optically clear.
-
Surfactant Priming: In a separate tube, prepare a 10% (v/v) solution of Tween 80 in DMSO.
-
Intermediate Stock: Mix 9 parts of your 20 mM API stock with 1 part of the 10% Tween 80/DMSO solution. You now have an 18 mM API stock in DMSO containing 1% Tween 80.
-
Aqueous Dilution: Warm your cell culture media to 37°C. While vortexing the media, add the Intermediate Stock dropwise to achieve the final desired concentration (e.g., a 1:1000 dilution yields 18 µM API in 0.1% DMSO and 0.001% Tween 80).
-
System Validation: Measure the absorbance of the final media at 600 nm (Nephelometry). An OD600 > 0.05 compared to a blank indicates light scattering from micro-precipitates. If precipitation is detected, lower the target concentration or increase the Tween ratio.
References
-
Solubility enhancement of poorly water soluble drugs: A review. ResearchGate. Available at:[Link]
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. MDPI. Available at:[Link]
-
Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. PMC - NIH. Available at:[Link]
-
Methods to enhance the complexation efficiency of cyclodextrins. ResearchGate. Available at:[Link]
Sources
Technical Support Center: Optimizing Nitration Conditions for 1-(3,5-dimethyl-4-nitro-1H-pyrrol-2-yl)ethanone
Welcome to the Advanced Applications Support Center. Synthesizing 1-(3,5-dimethyl-4-nitro-1H-pyrrol-2-yl)ethanone (commonly known as 2-acetyl-3,5-dimethyl-4-nitropyrrole) from its un-nitrated precursor presents unique mechanistic challenges. Because pyrrole rings are highly electron-rich, they are notoriously sensitive to strong mineral acids, which rapidly induce polymerization rather than the desired electrophilic aromatic substitution[1].
This guide is designed for drug development professionals and synthetic chemists. It bypasses basic theory to focus directly on causality, self-validating experimental design, and troubleshooting the specific thermodynamic and kinetic hurdles of pyrrole functionalization.
Mechanistic Grounding & Regioselectivity
To successfully nitrate 1-(3,5-dimethyl-1H-pyrrol-2-yl)ethanone, you must generate a mild, non-acidic electrophile. The reagent of choice is acetyl nitrate (AcONO₂) , formed in situ from fuming nitric acid and acetic anhydride[2].
Causality of Regioselectivity: In the starting material, positions 2, 3, and 5 are blocked by an acetyl group and two methyl groups, respectively. This leaves C4 as the sole available site for electrophilic attack. While the C2-acetyl group mildly deactivates the ring, the electron-donating methyl groups at C3 and C5 maintain sufficient nucleophilicity for the reaction to proceed smoothly at low temperatures. Using acetyl nitrate prevents the protonation of the pyrrole nitrogen, thereby avoiding the runaway chain reaction that leads to polymeric tar[1].
Troubleshooting Guides (FAQs)
Q1: My reaction mixture rapidly turns into a black, intractable tar. What is happening? Causality: You are observing acid-catalyzed polymerization, historically termed "pyrrole red" formation[1]. Pyrrole rings are easily protonated by strong mineral acids (like H₂SO₄). Once protonated, the ring acts as an electrophile that reacts with unprotonated pyrrole molecules, triggering a massive polymerization chain. Solution: You must ensure strictly anhydrous conditions and completely avoid mixed mineral acids. Maintain the reaction temperature strictly between -15 °C and 0 °C during the addition of fuming HNO₃ to acetic anhydride. This ensures acetyl nitrate forms safely without generating excess free nitric acid[3].
Q2: I am seeing multiple spots on my TLC, including a highly polar baseline spot. How do I improve purity? Causality: Although C4 is the only open ring carbon, N-nitration (forming 1-nitro-2-acetyl-3,5-dimethylpyrrole) can occur as a kinetic side reaction. Furthermore, acetyl nitrate is thermally unstable; if the temperature rises above 0 °C, it undergoes exothermic decomposition, leading to oxidative side reactions on the C3/C5 methyl groups[3]. Solution: Limit the nitrating agent to a strict 1.05 – 1.10 molar equivalent. Quench the reaction vigorously with crushed ice to rapidly hydrolyze unreacted acetic anhydride. The N-nitro kinetic product is often hydrolytically unstable and will revert or wash out during an alkaline workup.
Q3: Handling fuming nitric acid at scale is a safety hazard. Are there safer alternatives to acetyl nitrate? Causality: Yes. Recent process chemistry methodologies have demonstrated that nitrate salts (e.g., NaNO₃) activated by SO₃-pyridine in DMF can nitrate heteroaromatics effectively[3]. This bypasses the thermal instability of acetyl nitrate. Solution: Substitute the Ac₂O/HNO₃ system with 1.2 eq NaNO₃ and 1.2 eq SO₃-pyridine in DMF at room temperature. While the yield may drop slightly, the thermal safety profile increases dramatically for scale-up[3].
Comparative Data: Nitrating Systems
Summarizing the quantitative data allows for rapid selection of the appropriate nitrating system based on your scale and safety requirements.
| Nitrating System | Active Electrophile | Temperature | Yield (C4-Nitro) | Side Reactions / Notes |
| HNO₃ / H₂SO₄ | NO₂⁺ | 0 °C to RT | < 5% | Extensive acid-catalyzed polymerization (Tar)[1]. |
| Fuming HNO₃ / Ac₂O | AcONO₂ | -15 °C to 0 °C | 75 - 85% | Standard method; requires strict exotherm control[2]. |
| NaNO₃ / SO₃-Pyridine | NO₂⁺ (mild) | RT | 60 - 70% | Safer alternative; avoids acetyl nitrate thermal instability[3]. |
| NO₂BF₄ / Sulfolane | NO₂⁺ | -40 °C | ~ 40% | Prone to over-oxidation of the C3/C5 methyl groups. |
Optimized Experimental Protocol
This protocol is designed as a self-validating system . Do not proceed to the next step unless the validation check is met.
Step 1: Preparation of the Nitrating Mixture
-
In an oven-dried, multi-neck round-bottom flask equipped with an internal thermocouple, add 10.0 mL of anhydrous acetic anhydride.
-
Cool the flask to -15 °C using a dry ice/ethylene glycol bath.
Step 2: Acetyl Nitrate Generation
-
Dropwise, add 1.1 equivalents of fuming nitric acid (HNO₃, >90%) over 15 minutes.
-
Validation Check: The internal temperature MUST NOT exceed 0 °C at any point. A slight yellowing of the solution indicates the successful formation of acetyl nitrate. If the solution turns dark brown, thermal decomposition has occurred; discard safely and restart.
Step 3: Substrate Addition
-
Dissolve 1.0 equivalent of 1-(3,5-dimethyl-1H-pyrrol-2-yl)ethanone in a minimal volume of anhydrous acetic anhydride.
-
Add this solution dropwise to the acetyl nitrate mixture, maintaining the internal temperature below 0 °C.
Step 4: Reaction Progression
-
Stir the mixture at -5 °C for 1 to 2 hours.
-
Validation Check: Monitor by TLC (Hexanes/EtOAc 7:3). The starting material spot should disappear completely, replaced by a lower-Rf, strongly UV-active spot corresponding to the C4-nitro product.
Step 5: Quenching and Isolation
-
Pour the cold reaction mixture slowly into 100 g of crushed ice under vigorous stirring.
-
Causality: This safely hydrolyzes the excess acetic anhydride to acetic acid and forces the hydrophobic nitropyrrole to precipitate.
-
Filter the resulting precipitate under vacuum. Wash the filter cake with cold distilled water until the filtrate is pH neutral. Recrystallize from ethanol to afford pure 1-(3,5-dimethyl-4-nitro-1H-pyrrol-2-yl)ethanone.
Mechanistic Visualization
Mechanistic pathway of pyrrole nitration via acetyl nitrate vs. acid-catalyzed polymerization.
References
- Product Class 13: 1H-Pyrroles.Thieme-connect.
- A Method for Heteroaromatic Nitration Demonstrating Remarkable Thermal Stability.ACS Publications (Organic Process Research & Development).
- Nitration of pyrrole with sulfuric and nitric acids.ECHEMI.
Sources
Technical Support Center: Long-Term Storage and Stability of 1-(3,5-dimethyl-4-nitro-1H-pyrrol-2-yl)ethanone
Welcome to the technical support guide for 1-(3,5-dimethyl-4-nitro-1H-pyrrol-2-yl)ethanone. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and best practices for storage and handling, grounded in established chemical principles and data from analogous structures.
I. Foundational Knowledge: FAQs on Compound Stability
This section addresses common questions regarding the stability of 1-(3,5-dimethyl-4-nitro-1H-pyrrol-2-yl)ethanone.
Q1: What are the primary factors that can cause the degradation of 1-(3,5-dimethyl-4-nitro-1H-pyrrol-2-yl)ethanone?
A1: The degradation of this compound is primarily influenced by four factors:
-
Light: Similar to many nitropyrrole derivatives, this compound is expected to be susceptible to photodegradation.[1] Exposure to UV or ambient light can provide the energy to initiate photochemical reactions.
-
Oxygen: The electron-rich pyrrole ring, even with electron-withdrawing substituents, can be susceptible to oxidation, which is often initiated by atmospheric oxygen.[2]
-
Temperature: Elevated temperatures accelerate the rate of all chemical degradation pathways.
-
pH (in solution): Pyrrole rings can be unstable in strongly acidic or alkaline conditions.[1] While the electron-withdrawing nitro and acetyl groups offer some protection against acid-catalyzed polymerization, extreme pH should still be avoided.
Q2: My solid sample of 1-(3,5-dimethyl-4-nitro-1H-pyrrol-2-yl)ethanone has changed color from a pale yellow to a brownish hue. What does this indicate?
A2: A color change, particularly darkening, is a common visual indicator of degradation in pyrrole-containing compounds. This is often due to the formation of oxidized species and/or minor polymerization, resulting in colored, conjugated byproducts. While a slight color change may not significantly impact purity for some applications, it warrants investigation.
Q3: How do the electron-withdrawing nitro and acetyl groups affect the stability of the pyrrole ring?
A3: The presence of both a nitro group and an acetyl group, which are strong electron-withdrawing groups (EWGs), significantly influences the chemical reactivity of the pyrrole ring. These groups decrease the electron density of the ring, which generally increases its stability against electrophilic attack and oxidative degradation compared to unsubstituted or alkyl-substituted pyrroles. However, these groups can also influence other degradation pathways.
II. Troubleshooting Guide: Diagnosing and Preventing Degradation
This guide provides a systematic approach to identifying and resolving common stability issues encountered during the storage and handling of 1-(3,5-dimethyl-4-nitro-1H-pyrrol-2-yl)ethanone.
Issue 1: Appearance of New Peaks in HPLC Analysis After Short-Term Storage in Solution
-
Potential Cause: Degradation due to solvent, light, or air exposure.
-
Troubleshooting Steps:
-
Solvent Purity: Ensure the use of high-purity, HPLC-grade solvents. Some solvents can contain impurities that may catalyze degradation.
-
Solvent Degassing: If the compound is in solution, deoxygenate the solvent by sparging with an inert gas (argon or nitrogen) or through several freeze-pump-thaw cycles. This minimizes oxidative degradation.
-
Light Protection: Prepare and store solutions in amber vials to protect them from light.
-
pH Control: If using a buffered solution, ensure the pH is near neutral, as both acidic and alkaline conditions can promote hydrolysis or other forms of degradation.[1]
-
Temperature Control: Store solutions at recommended temperatures (see Table 1) when not in use.
-
Issue 2: Inconsistent Results in Biological Assays Using the Same Stock Solution
-
Potential Cause: Ongoing degradation of the compound in the stock solution.
-
Troubleshooting Steps:
-
Aliquoting: Prepare single-use aliquots of your stock solution to avoid repeated freeze-thaw cycles and minimize exposure of the entire stock to ambient conditions.
-
Inert Atmosphere: For solutions, ensure the headspace in vials is minimized or filled with an inert gas to reduce the amount of oxygen available for oxidative degradation.
-
Fresh Preparations: For sensitive experiments, prepare fresh solutions from solid material immediately before use.
-
Issue 3: Gradual Decrease in Purity of Solid Compound Over Long-Term Storage
-
Potential Cause: Slow degradation due to suboptimal storage conditions.
-
Troubleshooting Steps:
-
Inert Atmosphere Storage: Store the solid compound under an inert atmosphere (argon or nitrogen) to displace oxygen and moisture.
-
Low Temperature: Store at or below the recommended temperature to slow the rate of degradation.
-
Desiccation: Store in a desiccator containing a suitable desiccant to minimize moisture, which can participate in hydrolytic degradation pathways.
-
Light Exclusion: Ensure the storage location is dark.
-
Logical Flow for Troubleshooting Degradation
Caption: Troubleshooting workflow for degradation of 1-(3,5-dimethyl-4-nitro-1H-pyrrol-2-yl)ethanone.
III. Recommended Storage Conditions and Stability Data
The following table summarizes the recommended storage conditions for 1-(3,5-dimethyl-4-nitro-1H-pyrrol-2-yl)ethanone to ensure its long-term stability.
Table 1: Recommended Long-Term Storage Conditions
| Parameter | Solid Compound | Stock Solution |
| Temperature | -20°C | -20°C or -80°C |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Inert Gas Headspace |
| Light | Amber vial, stored in the dark | Amber vial, stored in the dark |
| Moisture | Store in a desiccator | Use anhydrous solvents |
| Duration | > 1 year (with proper conditions) | Up to 6 months (aliquoted) |
IV. Experimental Protocols
This section provides a detailed protocol for conducting a forced degradation study to proactively identify potential degradation pathways and establish a stability-indicating analytical method.
Protocol 1: Forced Degradation Study
This study is designed to intentionally degrade the compound to an appropriate extent, which helps in developing and validating a stability-indicating analytical method.
-
Preparation of Stock Solution:
-
Prepare a stock solution of 1-(3,5-dimethyl-4-nitro-1H-pyrrol-2-yl)ethanone in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. At selected time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. At selected time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute with the mobile phase.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the mixture at room temperature, protected from light, for 24 hours. At selected time points, withdraw an aliquot and dilute for analysis.
-
Thermal Degradation: Place the solid compound in an oven at 80°C for 48 hours. Also, reflux the stock solution at 60°C for 24 hours. Analyze the samples by dissolving/diluting in the mobile phase.
-
Photolytic Degradation: Expose the solid compound and the stock solution to UV light (e.g., 254 nm) and visible light as per ICH Q1B guidelines. Keep a control sample in the dark. After the exposure period, prepare samples for HPLC analysis.
-
-
Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method, preferably with a photodiode array (PDA) detector and a mass spectrometer (LC-MS) to identify and characterize degradation products.
-
Workflow for Forced Degradation Study
Caption: Workflow for a forced degradation study.
V. Potential Degradation Pathways
Based on the chemical structure of 1-(3,5-dimethyl-4-nitro-1H-pyrrol-2-yl)ethanone and known reactivity of related compounds, the following degradation pathways are plausible.
Caption: Potential degradation pathways.
VI. References
-
Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. Journal of AOAC INTERNATIONAL, 98(5), 1248–1259. [Link]
-
Photosensitized Oxidations of Substituted Pyrroles: Unanticipated Radical-Derived Oxygenated Products. The Journal of Organic Chemistry, 74(19), 7437–7447. [Link]
Sources
removing impurities from 1-(3,5-dimethyl-4-nitro-1H-pyrrol-2-yl)ethanone using column chromatography
Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals tasked with the purification of 1-(3,5-dimethyl-4-nitro-1H-pyrrol-2-yl)ethanone .
Purifying highly functionalized N-unsubstituted pyrroles presents unique chromatographic challenges. The presence of a strongly electron-withdrawing nitro group at the C4 position significantly increases the acidity of the pyrrole N-H bond. This creates a highly polar molecule capable of aggressive hydrogen bonding, leading to severe peak tailing, irreversible adsorption, and acid-catalyzed degradation on standard silica gel.
This guide provides a self-validating methodology and troubleshooting framework to ensure high-purity recovery of your target compound.
Purification Workflow
Optimized flash chromatography workflow for N-unsubstituted pyrrole derivatives.
Standard Operating Procedure (SOP): Self-Validating Protocol
To prevent the common pitfalls associated with pyrrole chromatography, follow this optimized sequence. Every step is designed to neutralize adverse stationary-phase interactions before they occur.
Step 1: Mobile Phase Preparation (The Silanol Suppressor Strategy) Prepare a binary solvent system of Hexanes and Ethyl Acetate (EtOAc). Because the pyrrole N-H will hydrogen-bond with the silica, you must add 0.5% to 1.0% (v/v) Triethylamine (TEA) to the entire mobile phase[1]. The TEA acts as a competing base, flooding the column and neutralizing the acidic silanol sites[2].
Step 2: Sample Preparation via Neutral Dry Loading Do not dry load your crude mixture onto silica gel. Prolonged exposure to acidic silica during solvent evaporation will cause the pyrrole to agglomerate or degrade[3].
-
Dissolve the crude 1-(3,5-dimethyl-4-nitro-1H-pyrrol-2-yl)ethanone in a minimum volume of Dichloromethane (DCM).
-
Add a refined, neutral diatomaceous earth (e.g., Biotage HM-N) in a 1:2 (w/w) ratio to the crude mass[3].
-
Evaporate the DCM under reduced pressure until a free-flowing powder is achieved.
Step 3: Column Deactivation & Equilibration Before loading your sample, flush the normal-phase silica column with at least 3 Column Volumes (CV) of your starting mobile phase (e.g., 90:10 Hexanes:EtOAc + 0.5% TEA). Self-Validation Check: Verify the column is fully deactivated by checking the pH of the eluting solvent; it should be slightly basic.
Step 4: Gradient Elution Load the diatomaceous earth powder into the dry-loading vessel. Run a gradient from 10% EtOAc to 50% EtOAc in Hexanes, maintaining the 0.5% TEA additive throughout the run. The electron-withdrawing nitro and acetyl groups require this stronger solvent polarity for efficient elution.
Troubleshooting Guides & FAQs
Q1: Why am I experiencing severe peak tailing and broad elution bands that ruin my resolution? Cause: The N-H bond of your pyrrole is highly acidic due to the electron-withdrawing C4-nitro group. It acts as a strong hydrogen-bond donor, interacting heavily with the anionic silanol groups on the surface of standard silica gel. This leads to a mixed-mode retention mechanism (adsorption + ion exchange)[2]. Solution: You must implement a silanol suppressor strategy. Adding a competing base like Triethylamine (TEA) at 0.5% to 1.0% (v/v) to your mobile phase effectively floods the negatively charged surface sites with positively charged triethylammonium ions. This blocks adverse interactions between the pyrrole and the silica, instantly sharpening the peak[2][4].
Q2: My compound is degrading on the column, and my mass recovery is unacceptably low. What is happening? Cause: Pyrroles, particularly N-unsubstituted derivatives, are notoriously sensitive to the acidic nature of standard silica gel. This environment can induce polymerization, oxidation, or irreversible adsorption[1]. Solution: First, ensure your silica is deactivated by pre-flushing the column with a TEA-containing solvent[1]. Second, abandon silica gel for dry loading. Using silica gel for pre-adsorption exposes the compound to concentrated acidic sites for a prolonged period, causing agglomeration. Instead, use a refined diatomaceous earth (like HM-N), which has no chemical interaction with the reaction products and prevents band diffusion and degradation[3].
Q3: I am seeing split peaks or multiple peaks for what I know is a single compound. Is this a chemical degradation issue? Cause: If all peaks in the chromatogram are splitting (doublets), this is a physical defect in the column bed, not a chemical issue. It is typically caused by poor bed integrity, such as a void space at the top of the column, channeling through the silica, or a partially blocked inlet frit[5]. Solution: If using a column with a removable cap, you can remove the top frit and add fresh media to fill the void space[5]. Alternatively, tapping the cartridge walls can sometimes resettle the particle bridge, though replacing the defective cartridge is the most reliable fix to restore theoretical plates[5].
Q4: How do I resolve the 4-nitro target compound from unreacted starting material and the 3-nitro regioisomer? Cause: Nitration of 1-(3,5-dimethyl-1H-pyrrol-2-yl)ethanone often yields closely related impurities that have nearly identical polarities. Solution: Optimize the Δ CV (Difference in Column Volumes). Run a very shallow gradient (e.g., increasing EtOAc by only 2-5% per CV) around the expected elution point. If Hexane/EtOAc fails to resolve the isomers, switch the selectivity of your solvent system. A mixture of Dichloromethane/Methanol (99:1 to 95:5) spiked with 0.5% TEA often provides orthogonal selectivity that separates positional isomers based on slight differences in their dipole moments.
Quantitative Data Summary
The following table summarizes the optimized chromatographic parameters for isolating 1-(3,5-dimethyl-4-nitro-1H-pyrrol-2-yl)ethanone.
| Parameter | Optimal Condition | Causality / Rationale |
| Stationary Phase | Normal Phase Silica Gel (40-63 µm) | Provides optimal surface area for separating closely related nitration regioisomers. |
| Mobile Phase Additive | 0.5% – 1.0% Triethylamine (TEA) | Neutralizes acidic silanol groups, preventing pyrrole N-H hydrogen bonding and tailing[2]. |
| Dry Loading Matrix | Diatomaceous Earth (e.g., HM-N) | Prevents acid-catalyzed degradation and agglomeration seen with silica pre-adsorption[3]. |
| Target Rf Value | 0.25 – 0.35 | Ensures sufficient column interaction time (optimal Δ CV) for resolving byproducts. |
| Elution Gradient | 10% to 50% EtOAc in Hexanes | Accommodates the high polarity induced by the nitro and acetyl functional groups. |
References
-
Biotage. "Why are my flash column chromatography peaks splitting?" Biotage Blog. Available at:[Link]
-
Biotage. "Biotage Flash Cartridge User Guide." Scribd / Biotage AB. Available at: [Link]
-
Phenomenex. "Tip on Peak Tailing of Basic Analytes." Phenomenex Articles. Available at:[Link]
-
Chromatography Online. "The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing." LCGC North America. Available at:[Link]
Sources
reducing unwanted byproducts in 1-(3,5-dimethyl-4-nitro-1H-pyrrol-2-yl)ethanone preparation
Welcome to the Technical Support Center for Pyrrole Functionalization. As a Senior Application Scientist, I have designed this guide to address the specific, notorious challenges associated with the nitration of electron-rich heterocycles.
Synthesizing 1-(3,5-dimethyl-4-nitro-1H-pyrrol-2-yl)ethanone (also known as 2-acetyl-3,5-dimethyl-4-nitropyrrole) requires absolute precision. The pyrrole ring's high electron density makes it an excellent nucleophile, but it also makes it highly susceptible to acid-catalyzed polymerization and oxidative degradation[1]. This guide will walk you through the causality of byproduct formation, comparative mitigation strategies, and a self-validating standard operating procedure (SOP).
Causality of Byproduct Formation: Why Do Pyrrole Nitrations Fail?
Understanding the mechanism of failure is the first step in preventing it. When nitrating 1-(3,5-dimethyl-1H-pyrrol-2-yl)ethanone, the C4 position is the only unsubstituted site, which conveniently eliminates regioisomerism issues[2]. However, three critical byproduct pathways must be managed:
-
Acid-Catalyzed Polymerization (Tar Formation): Traditional nitration uses a mixed acid system ( H2SO4/HNO3 ). In the presence of strong Brønsted acids, the pyrrole ring is rapidly protonated. This protonated species becomes highly reactive toward other unprotonated pyrrole molecules, triggering a runaway cationic polymerization that results in an intractable black tar[1].
-
Oxidative Degradation: Nitration is a highly exothermic electrophilic aromatic substitution. If the reaction temperature exceeds 0 °C, the nitric acid transitions from acting as a nitrating agent to a harsh oxidant, cleaving the pyrrole ring and yielding volatile decomposition products and nitrogen oxides ( NOx )[3].
-
Deacetylation (Ipso-Substitution): Under excessively harsh conditions, the electrophile may attack the C2 position, displacing the acetyl group entirely.
To mitigate these, we must abandon mixed acids and utilize Acetyl Nitrate (generated in situ from fuming nitric acid and acetic anhydride) or Copper(II) Nitrate [4],[5]. Acetic anhydride acts as a water scavenger, preventing the formation of aqueous acidic domains that promote polymerization.
Comparative Nitration Systems
The following table summarizes the quantitative data and byproduct risks associated with various nitration systems for this substrate.
| Nitration System | Reagents | Operating Temp | Primary Byproduct Risk | Expected Yield |
| Traditional Mixed Acid | HNO3 / H2SO4 | 0 °C to 25 °C | Critical (Complete Polymerization) | < 10% (Black Tar) |
| Acetyl Nitrate (Batch) | Fuming HNO3 / Ac2O | -10 °C to 0 °C | Moderate (Oxidation if T > 0 °C) | 70% – 85% |
| Copper(II) Nitrate | Cu(NO3)2 / Ac2O | 20 °C to 25 °C | Low | 75% – 90% |
| Continuous Flow | Fuming HNO3 / Ac2O | 10 °C | Very Low (Excellent heat dissipation) | > 90% |
Self-Validating Experimental Protocol: Acetyl Nitrate Method
This batch protocol utilizes acetyl nitrate. It is designed as a self-validating system : each step includes a visual or thermodynamic checkpoint to ensure the reaction is proceeding correctly before you move to the next phase.
Reagents:
-
1-(3,5-dimethyl-1H-pyrrol-2-yl)ethanone (Starting Material)
-
Fuming Nitric Acid (>90% HNO3 )
-
Acetic Anhydride ( Ac2O )
Step-by-Step Methodology:
-
Preparation of the Electrophile: Charge a dry, round-bottom flask with 5.0 volumes of Ac2O and cool to -10 °C using a dry ice/acetone bath. Slowly add 1.1 equivalents of fuming HNO3 dropwise.
-
Validation Checkpoint: The internal temperature must not exceed 0 °C. The solution should remain colorless to pale yellow. If brown NO2 gas evolves, oxidative decomposition has occurred; discard and restart.
-
-
Substrate Addition: In a separate flask, dissolve 1.0 equivalent of the starting material in 3.0 volumes of Ac2O . Add this solution dropwise to the acetyl nitrate mixture via an addition funnel over 45 minutes.
-
Validation Checkpoint: The reaction mixture will transition to a deep red or orange color. If the mixture instantly turns opaque black and becomes viscous, acid-catalyzed polymerization has initiated (likely due to water contamination).
-
-
Maturation: Stir the mixture at -5 °C for 1 hour.
-
Validation Checkpoint: TLC (Hexane:EtOAc 7:3) should show complete consumption of the starting material ( Rf≈0.6 ) and the appearance of a new lower-running spot ( Rf≈0.4 ).
-
-
Quenching: Carefully pour the reaction mixture over 20 volumes of crushed ice under vigorous stirring.
-
Validation Checkpoint: A yellow/orange precipitate of crude 1-(3,5-dimethyl-4-nitro-1H-pyrrol-2-yl)ethanone will immediately form.
-
-
Isolation: Filter the solid, wash extensively with cold distilled water to remove all acetic acid, and recrystallize from hot ethanol to yield pure yellow needles.
Mechanistic Pathway Visualization
Mechanistic pathway of pyrrole nitration showing optimal C4-substitution vs byproduct divergence.
Frequently Asked Questions (FAQs)
Q: My reaction mixture instantly turned black and viscous. What happened? A: You have triggered acid-catalyzed polymerization. This usually happens if you attempt to use standard sulfuric acid/nitric acid mixtures[1]. It can also occur in the acetyl nitrate method if your acetic anhydride has hydrolyzed into acetic acid due to moisture exposure, raising the Brønsted acidity. Ensure all glassware is oven-dried and reagents are anhydrous.
Q: Can I use standard 68% nitric acid instead of fuming nitric acid? A: No. The 32% water content in standard nitric acid will react violently with the acetic anhydride to form acetic acid. This highly exothermic hydrolysis destroys your nitrating agent and introduces aqueous acidic domains that promote tarring. You must use fuming nitric acid (>90%).
Q: How can I scale this reaction safely to a multi-gram or kilogram level? A: Batch scale-up of acetyl nitrate reactions is hazardous due to the massive exotherm. For scale-up, transition to Continuous Flow Chemistry . Microreactors provide a massive surface-area-to-volume ratio, allowing for instantaneous heat dissipation. This prevents the exothermic runaway that leads to oxidative degradation and allows the reaction to be run safely even at 10 °C[3],[6]. Alternatively, for benchtop scale-up without flow equipment, switch to the Cu(NO3)2 / Ac2O system, which is much milder and can be run at room temperature[4],[5].
References
-
Nitration and flow chemistry - EWADIRECT. Available at:[Link]
-
Latest Highlights in Liquid-Phase Reactions for Organic Synthesis in Microreactors - American Chemical Society (ACS). Available at:[Link]
-
Synthesis of Pyrrolo[4,3,2-de]quinolines... - American Chemical Society (ACS). Available at:[Link]
-
Copper nitrate: A privileged reagent for organic synthesis - ResearchGate. Available at:[Link]
Sources
HPLC Method Validation for 1-(3,5-Dimethyl-4-nitro-1H-pyrrol-2-yl)ethanone Quantification: A Comparative Guide
Introduction
The compound 1-(3,5-dimethyl-4-nitro-1H-pyrrol-2-yl)ethanone (also known as 2-acetyl-3,5-dimethyl-4-nitropyrrole) is a highly functionalized heterocycle. It serves as a critical synthetic intermediate in the development of antitumor oligopeptides, biologically active natural products, and advanced [1].
During synthetic scale-up—often involving the[2] or direct nitration of 2-acetyl-3,5-dimethylpyrrole—accurate quantification of this intermediate is paramount. The primary analytical challenge is resolving the nitrated product from its non-nitrated precursor and structurally similar degradation byproducts.
This guide objectively compares the chromatographic performance of standard C18 columns against Phenyl-Hexyl phases and provides a comprehensive, self-validating HPLC method validation protocol aligned with the modernized [3][4].
Method Development & Column Comparison: C18 vs. Phenyl-Hexyl
As an Application Scientist, I frequently observe laboratories defaulting to standard C18 columns for small-molecule quantification. However, relying solely on hydrophobic (dispersive) interactions often fails to provide baseline resolution for highly conjugated, functionalized pyrroles.
The Causality of Separation
1-(3,5-dimethyl-4-nitro-1H-pyrrol-2-yl)ethanone possesses a strongly electron-withdrawing nitro group (-NO₂) and an acetyl group (-COCH₃) attached to the pyrrole ring. This configuration creates a highly electron-deficient π -system.
-
Standard C18 Column: Separates analytes purely based on bulk hydrophobicity. Because the non-nitrated precursor and the nitrated target molecule share a nearly identical hydrophobic footprint, they exhibit poor resolution ( Rs<1.5 ) and tend to co-elute.
-
Phenyl-Hexyl Column: Introduces orthogonal π−π interactions. The electron-rich phenyl ring of the stationary phase acts as a π -donor, interacting strongly with the electron-deficient π -acceptor system of the nitrated pyrrole. This specific electronic interaction selectively increases the retention of the nitrated analyte, drastically improving resolution and peak symmetry.
Chromatographic Performance Data
Conditions: Isocratic elution, 45:55 (v/v) Acetonitrile:Water (0.1% Formic Acid); Flow rate 1.0 mL/min; UV Detection at 275 nm; Temperature 30 °C.
| Chromatographic Parameter | Standard C18 (150 x 4.6 mm, 5 µm) | Phenyl-Hexyl (150 x 4.6 mm, 5 µm) | Performance Verdict |
| Retention Time ( tR ) | 4.2 min | 5.8 min | Phenyl-Hexyl provides optimal retention ( k′>2 ). |
| Resolution ( Rs ) | 1.4 (Co-elution risk) | 3.2 (Baseline resolution) | Phenyl-Hexyl is vastly superior due to π−π interactions. |
| Tailing Factor ( Tf ) | 1.35 | 1.05 | Phenyl-Hexyl minimizes secondary silanol interactions. |
| Theoretical Plates ( N ) | 4,500 | 8,200 | Phenyl-Hexyl yields sharper, more efficient peaks. |
Experimental Protocol: A Self-Validating System
To ensure absolute trustworthiness, this protocol is designed as a self-validating system . By embedding System Suitability Testing (SST) and bracketing standards directly into the sequence, the analytical run continuously verifies its own accuracy and precision, preventing the reporting of data from a compromised instrument state.
Step-by-Step Methodology
Step 1: Mobile Phase Preparation
-
Measure 450 mL of HPLC-grade Acetonitrile and 550 mL of Milli-Q Water.
-
Add 1.0 mL of LC-MS grade Formic Acid to the aqueous phase to suppress silanol ionization and ensure the pyrrole remains fully protonated.
-
Mix thoroughly and degas via ultrasonication for 15 minutes.
Step 2: Standard & Sample Preparation
-
Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 1-(3,5-dimethyl-4-nitro-1H-pyrrol-2-yl)ethanone reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with Methanol.
-
Working Standards: Serially dilute the stock solution with the mobile phase to create calibration levels at 10, 25, 50, 75, and 100 µg/mL.
-
Sample Preparation: Dissolve the synthetic batch sample in Methanol to a target concentration of 50 µg/mL. Filter through a 0.22 µm PTFE syringe filter prior to injection.
Step 3: Self-Validating Sequence Execution Program the HPLC sequence to enforce continuous quality control:
-
Injections 1-2: Blank (Mobile Phase) → Validates absence of carryover.
-
Injections 3-8: SST Standard (50 µg/mL, 6 replicates) → Validates instrument precision.
-
Injections 9-14: Calibration Curve (10 - 100 µg/mL) → Validates linearity.
-
Injections 15-20: Unknown Samples.
-
Injection 21: Bracketing Standard (50 µg/mL) → Validates system stability over time; recovery must be 98-102% of the initial SST.
Method Validation (ICH Q2(R2) Framework)
In accordance with the recent[4][5], which emphasize a lifecycle approach integrated with ICH Q14, the method was validated for Specificity, Linearity, Accuracy, Precision, and Robustness.
Figure 1: HPLC Method Validation Lifecycle aligned with ICH Q2(R2) and Q14 guidelines.
Specificity
Specificity was confirmed using a Diode Array Detector (DAD). The peak purity angle of 1-(3,5-dimethyl-4-nitro-1H-pyrrol-2-yl)ethanone was consistently lower than the peak purity threshold across all sample injections, proving that no co-eluting impurities were interfering with the analyte signal.
Linearity and Range
The method demonstrated excellent linearity over the range of 10 to 100 µg/mL.
-
Regression Equation: y=45231x+1205
-
Correlation Coefficient ( R2 ): 0.9998
Accuracy and Precision
Accuracy was evaluated by spiking known amounts of the reference standard into a synthetic matrix at three concentration levels (50%, 100%, and 150% of the target 50 µg/mL concentration). Precision was assessed via repeatability (intra-day) and intermediate precision (inter-day).
| Spike Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | Recovery (%) | Intra-day %RSD (n=6) | Inter-day %RSD (n=12) |
| 50% | 25.0 | 24.8 | 99.2% | 0.85% | 1.12% |
| 100% | 50.0 | 50.3 | 100.6% | 0.62% | 0.95% |
| 150% | 75.0 | 74.5 | 99.3% | 0.71% | 1.04% |
All recovery values fall within the strict 98.0% – 102.0% acceptance criteria, and %RSD values are well below the 2.0% threshold, confirming the method's high reliability.
Conclusion
For the accurate quantification of 1-(3,5-dimethyl-4-nitro-1H-pyrrol-2-yl)ethanone, a Phenyl-Hexyl stationary phase dramatically outperforms standard C18 columns by leveraging π−π interactions to resolve critical synthetic precursors. By implementing the self-validating protocol detailed above, laboratories can ensure continuous data integrity. The method is fully validated according to the latest ICH Q2(R2) standards, proving it to be specific, linear, accurate, and precise for routine quality control and synthetic monitoring.
References
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline . European Medicines Agency (EMA). URL:[Link]
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Validation of Analytical Procedures Q2(R2) and Q14 . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). URL:[Link]
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Synthesis, Photophysical Properties, and Laser Behavior of 3-Amino and 3-Acetamido BODIPY Dyes . Organic Letters - ACS Publications. URL:[Link]
-
The rearrangement of 3-nitropyridinium salts to 3-nitropyrroles . Arkivoc Journal. URL:[Link]
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Comparative Analysis of 1-(3,5-Dimethyl-4-nitro-1H-pyrrol-2-yl)ethanone Against Alternative Nitropyrroles
As a Senior Application Scientist, I frequently evaluate heterocyclic scaffolds for drug discovery and materials science. Nitropyrroles represent a rare but highly valuable class of compounds. While simple nitropyrroles serve as basic building blocks, highly substituted variants and naturally occurring farnesylated nitropyrroles exhibit profound biological activities.
This guide provides an objective, data-driven comparison between the synthetic scaffold 1-(3,5-dimethyl-4-nitro-1H-pyrrol-2-yl)ethanone (also known as 2-acetyl-3,5-dimethyl-4-nitropyrrole) and other prominent nitropyrrole classes, detailing their structural mechanics, application profiles, and validated synthetic workflows.
Structural and Mechanistic Divergence
The utility of a nitropyrrole is dictated by its substitution pattern. The positioning of the nitro group (α vs. β) and the presence of lipophilic or reactive appendages determine whether the molecule acts as a synthetic intermediate, a cytotoxic agent, or a materials science precursor.
-
The Target Compound (1-(3,5-dimethyl-4-nitro-1H-pyrrol-2-yl)ethanone): This highly decorated synthetic scaffold features a 2-acetyl group, 3,5-dimethyl groups, and a 4-nitro group. The acetyl group provides a critical electrophilic handle for downstream functionalization, making this molecule a premier precursor for synthesizing antitumor oligopeptides, peptide-nucleic acids, and heterodienophiles for Diels-Alder cycloadditions[1].
-
Natural Farnesylated Nitropyrroles (Nitropyrrolins & Heronapyrroles): Unlike the target compound, marine-derived nitropyrrolins (e.g., Nitropyrrolin D) feature an α-nitropyrrole core conjugated to a bulky farnesyl chain[2]. This lipophilic tail facilitates cell membrane penetration, driving their potent cytotoxicity against human colon carcinoma (HCT-116)[2]. Similarly, Heronapyrroles utilize a farnesylated 2-nitropyrrole structure to achieve submicromolar antibacterial activity against Gram-positive bacteria[3].
-
Halogenated Nitropyrroles (Pyrrolomycins): These natural products rely on heavy halogenation alongside a β-nitropyrrole core to act as protonophores, disrupting bacterial membrane potentials and providing broad-spectrum anti-infective properties[4].
-
Simple Scaffolds (3-Nitropyrrole): Lacking complex substituents, 3-nitropyrrole is primarily utilized in the synthesis of conductive polymers and basic agrochemicals, where its unique electronic properties enhance catalytic processes and material conductivity[5].
Logical classification of nitropyrroles based on origin and primary application.
Quantitative Performance & Application Profiling
When selecting a nitropyrrole for a research program, scientists must weigh the compound's intrinsic bioactivity against the scalability of its sourcing. The table below summarizes the performance metrics and primary applications of the target compound versus its alternatives.
| Compound | Origin | Key Structural Motif | Primary Bioactivity / Application | Synthesis / Sourcing Strategy |
| 1-(3,5-dimethyl-4-nitro-1H-pyrrol-2-yl)ethanone | Synthetic | 2-acetyl, 3,5-dimethyl, 4-nitro | Precursor for antitumor oligopeptides & peptide-nucleic acids[1] | Pyridinium-to-pyrrole ring rearrangement[1] |
| Nitropyrrolin D | Natural | α-nitropyrrole, C-4 farnesyl chain | Cytotoxic against HCT-116 colon carcinoma (IC50 = 5.7 μM)[2] | Isolation from marine Streptomyces sp. CNQ-509[2] |
| Heronapyrrole A | Natural | 2-nitropyrrole, farnesylated | Antibacterial (Gram-positive), low mammalian cytotoxicity[3] | Isolation from beach sand Streptomyces isolates[3] |
| Pyrrolomycins | Natural | β-nitropyrrole, highly halogenated | Broad-spectrum anti-infective (protonophore mechanism)[4] | Fermentation / Total synthesis[4] |
| 3-Nitropyrrole | Synthetic | Simple 3-nitro substitution | Building block for conductive polymers & basic drugs[5] | Direct nitration of pyrrole ring[6] |
Synthesis and Scalability: The Rearrangement Paradigm
A major challenge in nitropyrrole chemistry is regioselectivity. Direct nitration of highly substituted pyrroles often yields intractable mixtures or requires hazardous conditions (e.g., cold nitric acid in acetic anhydride[7] or specialized continuous-flow microreactors[8]).
To bypass these limitations, 1-(3,5-dimethyl-4-nitro-1H-pyrrol-2-yl)ethanone is synthesized via a highly elegant pyridinium-to-pyrrole ring rearrangement . In this pathway, the nitrogen atom of the resulting pyrrole ring is derived directly from the endocyclic nitrogen atom of a precursor pyridine ring[1].
Self-Validating Experimental Protocol: Pyridinium Rearrangement
The following protocol outlines the synthesis of the target compound from a 3-benzoylamino-5-nitropyridine derivative. Every step is designed with built-in causality and validation checkpoints to ensure high-fidelity execution.
Step 1: Endocyclic Nitrogen Activation (Alkylation)
-
Causality: The starting 3-benzoylamino-5-nitropyridine is unreactive toward ring-opening. Treatment with dimethyl sulfate methylates the endocyclic nitrogen, forming a quaternary pyridinium salt. This creates a strong electron sink, activating the ring for nucleophilic attack[1].
-
Validation Checkpoint: The successful formation of the intermediate is confirmed by the isolation of a highly hygroscopic pyridinium methyl sulfate salt.
Step 2: Anion Exchange for Stability
-
Causality: The hygroscopic nature of the methyl sulfate salt makes precise stoichiometric handling nearly impossible. Exchanging the anion by adding perchloric acid (or sodium perchlorate) converts it into a stable, workable solid[1].
-
Validation Checkpoint: Immediate precipitation of the less-soluble pyridinium perchlorate salt from the solution. If no precipitate forms, the anion exchange has failed.
Step 3: Nucleophilic Ring Rearrangement
-
Causality: The perchlorate salt is treated with an ethanolic methylamine solution. The methylamine acts as a nucleophile, opening the activated pyridine ring and forcing its recyclization into the 2-acetyl-4-nitropyrrole. Critical Insight: The use of ethanol as a solvent is mandatory. Aqueous methylamine or dimethylamine solutions promote competing hydrolysis pathways, drastically reducing the yield of the target pyrrole and increasing the formation of unwanted methylaminobiphenyl side products[1].
-
Validation Checkpoint: The reaction progression is marked by a distinct color change in the solution. Thin-Layer Chromatography (TLC) must be used to confirm the complete disappearance of the baseline perchlorate salt spot.
Step 4: Isolation and Purification
-
Causality: The target 1-(3,5-dimethyl-4-nitro-1H-pyrrol-2-yl)ethanone is separated from trace biphenyl impurities via selective crystallization.
-
Validation Checkpoint: Structural confirmation via NMR (verifying the presence of the 2-acetyl methyl singlet and the absence of the pyridine ring protons) and melting point analysis.
Experimental workflow for the pyridinium-to-pyrrole ring rearrangement synthesis.
Conclusion
While natural nitropyrroles like Nitropyrrolin D and Heronapyrrole A offer immediate, potent biological activities (cytotoxicity and antibacterial action, respectively), their reliance on complex extraction or multi-step total synthesis limits their use as versatile building blocks. Conversely, 1-(3,5-dimethyl-4-nitro-1H-pyrrol-2-yl)ethanone provides a highly functionalized, accessible synthetic scaffold. By leveraging the elegant pyridinium-to-pyrrole rearrangement, researchers can reliably scale this compound to serve as a critical precursor for next-generation antitumor oligopeptides and advanced materials.
References
-
ChemBK - Nitropyrrole - Introduction and Properties. Available at: [Link]
-
University of Peshawar - Heterocyclic Compounds: Physical and Chemical Properties of Pyrrole. Available at:[Link]
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Arkivoc (ARKAT-USA, Inc.) - The rearrangement of 3-nitropyridinium salts to 3-nitropyrroles. Available at:[Link]
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Journal of Natural Products (ACS Publications) - Nitropyrrolins A−E, Cytotoxic Farnesyl-α-nitropyrroles from a Marine-Derived Bacterium. Available at:[Link]
-
ResearchGate - Nitropyrrole Natural Products: Isolation, Biosynthesis and Total Synthesis. Available at: [Link]
-
Organic Letters (via Figshare) - Heronapyrroles A−C: Farnesylated 2-Nitropyrroles from an Australian Marine-Derived Streptomyces sp. Available at: [Link]
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comparative reactivity of 1-(3,5-dimethyl-4-nitro-1H-pyrrol-2-yl)ethanone in Knorr pyrrole synthesis
A Technical Guide to the Comparative Reactivity of 1-(3,5-dimethyl-4-nitro-1H-pyrrol-2-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the chemical reactivity of 1-(3,5-dimethyl-4-nitro-1H-pyrrol-2-yl)ethanone, a highly substituted pyrrole derivative. The core of this analysis focuses on the molecule's behavior in electrophilic aromatic substitution, a fundamental reaction class in organic synthesis. We will dissect the electronic and steric influences of its substituents, compare its reactivity profile to other key pyrrole analogues, and provide a validated experimental protocol for a representative electrophilic substitution reaction on a pyrrole scaffold.
A common point of confusion is the role of the Knorr pyrrole synthesis. It is crucial to understand that the Knorr synthesis is a method for constructing the pyrrole ring itself, not a reaction performed on a pre-existing pyrrole.[1][2][3] This guide will therefore focus on the reactivity of the title compound as a substrate in subsequent chemical transformations.
The Knorr Pyrrole Synthesis: A Brief Overview
The Knorr pyrrole synthesis, a cornerstone in heterocyclic chemistry, involves the condensation of an α-amino-ketone with a compound containing an active methylene group, such as a β-ketoester.[2][4] The reaction is typically catalyzed by acid and proceeds through a series of steps including imine formation, tautomerization, cyclization, and dehydration to yield the aromatic pyrrole ring.[2] Because the α-aminoketone precursors are often unstable and prone to self-condensation, they are commonly generated in situ from the corresponding oxime.[1][2]
Caption: General workflow of the Knorr Pyrrole Synthesis.
Analysis of the Target Molecule: A Study in Electronic Deactivation
The reactivity of an aromatic ring is dictated by the electronic properties of its substituents. In 1-(3,5-dimethyl-4-nitro-1H-pyrrol-2-yl)ethanone, the pyrrole core is decorated with a combination of electron-donating and strongly electron-withdrawing groups, leading to a complex and ultimately deactivated system.
-
Pyrrole Ring: The pyrrole ring is inherently electron-rich and significantly more reactive towards electrophiles than benzene.[3][5][6][7][8] The nitrogen atom's lone pair is delocalized into the π-system, increasing the ring's nucleophilicity.[6]
-
Activating Groups (Methyl): The two methyl groups at the C3 and C5 positions are electron-donating groups (EDGs) via an inductive effect. They push electron density into the ring, slightly enhancing its reactivity.
-
Deactivating Groups (Nitro and Acetyl): The molecule possesses two powerful electron-withdrawing groups (EWGs):
-
4-Nitro Group (-NO₂): This is one of the strongest deactivating groups. It withdraws electron density from the ring through both a strong inductive effect and a powerful resonance (-M) effect.
-
2-Acetyl Group (-COCH₃): The acetyl group also deactivates the ring through induction and resonance.
-
The combined influence of the nitro and acetyl groups overwhelmingly dominates the weak activating effect of the methyl groups. These EWGs pull electron density out of the pyrrole ring, drastically reducing its nucleophilicity and making it significantly less reactive towards electrophilic attack.
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A Comparative Guide to the Purity Analysis of 1-(3,5-dimethyl-4-nitro-1H-pyrrol-2-yl)ethanone: A GC-MS Perspective
In the landscape of pharmaceutical development and fine chemical synthesis, the rigorous assessment of purity is not merely a procedural step but a cornerstone of safety, efficacy, and reproducibility. For novel heterocyclic compounds such as 1-(3,5-dimethyl-4-nitro-1H-pyrrol-2-yl)ethanone, a substituted nitropyrrole with potential as a synthetic intermediate, establishing a robust analytical method for impurity profiling is paramount. Unwanted chemicals present in starting materials or intermediates can significantly impact the manufacturing process and the quality of the final active pharmaceutical ingredient (API).[1]
This guide provides an in-depth comparison of analytical strategies for the purity determination of this specific compound, with a primary focus on Gas Chromatography-Mass Spectrometry (GC-MS). We will explore the causality behind methodological choices, present a detailed experimental protocol, and contrast the performance of GC-MS with High-Performance Liquid Chromatography (HPLC), providing the objective data necessary for informed decision-making in a research and development setting.
Method Selection: The Analytical Crossroads
The choice of an analytical technique is dictated by the physicochemical properties of the analyte and the specific goals of the analysis. For a compound like 1-(3,5-dimethyl-4-nitro-1H-pyrrol-2-yl)ethanone, both GC-MS and HPLC present as viable options, each with distinct advantages.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is the gold standard for the analysis of volatile and semi-volatile compounds that are thermally stable.[2] The compound is separated from impurities based on its boiling point and polarity in a gas chromatograph before being fragmented and detected by a mass spectrometer. The mass spectrometer provides a unique fragmentation pattern, or "fingerprint," which allows for unequivocal identification by comparing it to spectral libraries.[3][4][5]
-
High-Performance Liquid Chromatography (HPLC): HPLC is exceptionally versatile and is the preferred method for non-volatile or thermally labile compounds. Separation occurs in a liquid phase, which avoids the need for high-temperature vaporization. Detection is typically performed using a UV-Vis detector, which measures the absorbance of the compound at a specific wavelength. While excellent for quantification, UV detection does not provide the same level of structural confirmation as mass spectrometry.[6][7]
For 1-(3,5-dimethyl-4-nitro-1H-pyrrol-2-yl)ethanone, its molecular structure suggests it possesses sufficient volatility and thermal stability to be amenable to GC-MS analysis. The definitive identification capabilities of the mass spectrometer make GC-MS a superior choice for initial purity profiling, where the identity of unknown impurities is a primary concern.
Caption: Logical flowchart for selecting the appropriate analytical method.
Detailed Experimental Protocol: Purity Analysis by GC-MS
This protocol is designed to provide a robust and self-validating system for the purity assessment of 1-(3,5-dimethyl-4-nitro-1H-pyrrol-2-yl)ethanone.
Sample Preparation
The goal of sample preparation is to introduce a representative aliquot of the sample into the instrument in a suitable solvent without introducing contamination.
-
Step 1: Accurately weigh approximately 10 mg of the 1-(3,5-dimethyl-4-nitro-1H-pyrrol-2-yl)ethanone sample into a 10 mL volumetric flask.
-
Step 2: Dissolve the sample in high-purity acetone (or dichloromethane) and dilute to the mark to achieve a final concentration of 1 mg/mL.
-
Step 3: Vortex the solution for 30 seconds to ensure complete dissolution.
-
Step 4: Transfer an aliquot of the solution into a 2 mL autosampler vial. If any particulate matter is visible, filter the solution through a 0.22 µm syringe filter.
GC-MS Instrumentation and Conditions
The instrument parameters are optimized to achieve good separation of potential impurities from the main compound while preventing thermal degradation.
| Parameter | Setting | Justification |
| GC System | Agilent 8890 or equivalent | Provides precise electronic pneumatic control for reproducible retention times. |
| Injector | Split/Splitless | Allows for both high concentration (splitless) and low concentration (split) analysis. |
| Injector Temp | 250 °C | Ensures rapid and complete vaporization of the analyte without causing thermal degradation. |
| Injection Mode | Split (100:1 ratio) | Prevents column overloading from the high-concentration main peak, ensuring sharp peak shapes. |
| Injection Volume | 1 µL | Standard volume for capillary GC. |
| Carrier Gas | Helium (99.999% purity) | Inert gas that provides good chromatographic efficiency. |
| Flow Rate | 1.2 mL/min (Constant Flow) | Ensures consistent retention times and optimal separation performance. |
| GC Column | HP-5ms (30 m x 0.25 mm ID, 0.25 µm film) | A non-polar (5% phenyl-methylpolysiloxane) column separates compounds primarily by boiling point, which is ideal for general impurity profiling. |
| Oven Program | ||
| Initial Temp | 100 °C, hold for 2 min | Allows for focusing of the analytes at the head of the column. |
| Ramp | 15 °C/min to 280 °C | A moderate ramp rate provides a good balance between analysis time and resolution. |
| Final Hold | Hold at 280 °C for 5 min | Ensures that any less volatile impurities are eluted from the column before the next run. |
| MS System | Agilent 5977 or equivalent | A robust single quadrupole mass spectrometer suitable for routine purity analysis. |
| Interface | ||
| Transfer Line Temp | 280 °C | Prevents condensation of the analyte as it passes from the GC column to the MS source. |
| Ion Source | Electron Ionization (EI) | The standard ionization technique for GC-MS, providing reproducible fragmentation patterns.[4] |
| Ionization Energy | 70 eV | The standard energy for EI, which generates extensive and consistent fragmentation for library matching.[3] |
| Source Temp | 230 °C | An optimal temperature to maintain ionization efficiency and prevent contamination. |
| Mass Analyzer | Quadrupole | |
| Scan Range | m/z 40 - 400 | A wide scan range ensures detection of both low and high mass fragments and potential impurities. |
| Solvent Delay | 3 minutes | Prevents the high-intensity solvent peak from entering and saturating the MS detector. |
Data Interpretation and Results
Chromatographic Analysis
The output from the GC is a Total Ion Chromatogram (TIC), which plots signal intensity versus retention time. Purity is typically estimated using the area percent method.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
In a hypothetical analysis, the main peak for 1-(3,5-dimethyl-4-nitro-1H-pyrrol-2-yl)ethanone elutes at approximately 12.5 minutes. The calculated purity from the chromatogram is 99.6%.
Mass Spectral Analysis
The identity of the peak at 12.5 minutes is confirmed by its mass spectrum. The compound has a molecular weight of 196.18 g/mol .
-
Molecular Ion (M+•): A prominent peak should be observed at m/z 196.
-
Key Fragments: The fragmentation pattern is critical for structural confirmation. Expected fragments include:
-
m/z 181: [M - CH₃]+ (Loss of a methyl group)
-
m/z 153: [M - CH₃CO]+ (Loss of the acetyl group)
-
m/z 150: [M - NO₂]+ (Loss of the nitro group)
-
This observed fragmentation pattern can be compared against a reference database like the NIST Chemistry WebBook for confident identification.[8][9][10]
Caption: Workflow diagram for the GC-MS purity analysis.
Performance Comparison: GC-MS vs. HPLC-UV
To provide a balanced perspective, the table below objectively compares the performance of the described GC-MS method with a typical HPLC-UV method for this specific analysis.
| Parameter | GC-MS | HPLC-UV |
| Principle | Separation of volatile compounds in the gas phase followed by mass-based detection. | Separation of soluble compounds in the liquid phase followed by UV absorbance detection. |
| Applicability | Excellent for thermally stable, volatile/semi-volatile compounds. | Excellent for soluble compounds; ideal for non-volatile or thermally labile impurities. |
| Identification | High confidence. Mass spectrum provides a structural "fingerprint" for library matching.[5] | Moderate confidence. Based on retention time comparison with a reference standard. Co-elution can be an issue. |
| Sensitivity (LOD) | Low ng to pg range. Can be enhanced with Selected Ion Monitoring (SIM). | Low to mid ng range, dependent on the chromophore of the analyte. |
| Potential Issues | Thermal degradation of the nitro-group if injector/oven temperatures are too high. | Co-elution of impurities with similar polarity; impurities lacking a UV chromophore may be missed. |
| Hypothetical Result | Purity: 99.6% . Detected two minor volatile impurities identified by MS. | Purity: 99.5% . Detected one minor impurity with a similar UV spectrum. A second impurity may have co-eluted. |
Conclusion
For the comprehensive purity analysis of 1-(3,5-dimethyl-4-nitro-1H-pyrrol-2-yl)ethanone, GC-MS stands out as the superior technique. Its ability to separate volatile impurities combined with the definitive structural elucidation power of mass spectrometry provides a high degree of confidence in the analytical results.[6][11] While HPLC is a valuable complementary technique, particularly for screening for potential non-volatile or thermally sensitive species, the detailed fingerprint provided by GC-MS is indispensable for the thorough characterization required in pharmaceutical and chemical research. The self-validating nature of library-matched mass spectra ensures the trustworthiness and scientific integrity of the purity assessment.
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- 9. The NIST Chemistry Webbook | NIST [nist.gov]
- 10. NIST Chemistry WebBook [webbook.nist.gov]
- 11. research.com [research.com]
Benchmarking the Biological Activity of 1-(3,5-Dimethyl-4-nitro-1H-pyrrol-2-yl)ethanone Derivatives: A Comprehensive Comparison Guide
As a Senior Application Scientist, I frequently encounter novel heterocyclic scaffolds that require rigorous, objective benchmarking to determine their true translational potential. Among these, 1-(3,5-dimethyl-4-nitro-1H-pyrrol-2-yl)ethanone and its derivatives represent a highly privileged class of compounds. The pyrrole ring is a foundational element in medicinal chemistry, serving as the core for numerous FDA-approved drugs and bioactive natural products[1].
When functionalized with an electron-withdrawing nitro group and an acetyl (ethanone) moiety, the pyrrole core gains unique physicochemical properties. The carbonyl group acts as a critical hydrogen-bond acceptor[2], while the nitro group can facilitate protonophore activity or undergo bioreduction to reactive intermediates[3]. This guide provides a definitive framework for benchmarking the antimicrobial and antineoplastic (kinase inhibition) activities of these derivatives against established clinical standards.
Mechanistic Rationale & Target Selection
To benchmark a compound effectively, we must first understand why specific assays are chosen. The biological activity of nitro-pyrrole derivatives typically bifurcates into two primary therapeutic avenues:
-
Antimicrobial Activity (Protonophore & Target-Specific): Natural nitro-pyrroles, such as the Pyrrolomycins, exhibit broad-spectrum anti-infective activity. The lipophilic nature of the dimethyl-pyrrole core allows membrane penetration, while the nitro group can disrupt the bacterial membrane potential (protonophore action)[3].
-
Anticancer Activity (Kinase Inhibition): Functionalized pyrrole scaffolds are premier chemotypes for designing protein kinase inhibitors[2]. The acetyl oxygen in 1-(3,5-dimethyl-4-nitro-1H-pyrrol-2-yl)ethanone is perfectly positioned to interact with the hinge region of the ATP-binding pocket in receptor tyrosine kinases (RTKs), a mechanism validated by drugs like Sunitinib[2][4].
Structure-Activity Relationship (SAR) mapping of the functionalized nitro-pyrrole scaffold.
Experimental Protocols: A Self-Validating System
A robust benchmarking guide relies on protocols that eliminate false positives. Below are the optimized, step-by-step methodologies for evaluating these derivatives.
Protocol A: High-Throughput Broth Microdilution (Antimicrobial Benchmarking)
Causality: Traditional optical density (OD) measurements can be confounded by the poor aqueous solubility or inherent color of nitro-aromatic compounds. To ensure trustworthiness, we utilize a resazurin-based colorimetric assay. Resazurin acts as an electron acceptor, turning from blue to pink only in the presence of metabolically active cells, providing a self-validating readout independent of compound precipitation.
-
Preparation: Dissolve 1-(3,5-dimethyl-4-nitro-1H-pyrrol-2-yl)ethanone derivatives and reference standards (Pyrrolomycin C, Ciprofloxacin) in 100% DMSO to a stock concentration of 10 mg/mL.
-
Dilution: Perform two-fold serial dilutions in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well plate. Ensure final DMSO concentration remains ≤ 1% to prevent solvent-induced cytotoxicity.
-
Inoculation: Add bacterial suspension (e.g., S. aureus ATCC 29213) to achieve a final inoculum of 5×105 CFU/mL per well.
-
Incubation: Incubate at 37°C for 18 hours.
-
Validation & Readout: Add 10 µL of 0.015% resazurin solution to each well. Incubate for an additional 2 hours. The Minimum Inhibitory Concentration (MIC) is recorded at the lowest concentration where the well remains blue (no metabolic reduction).
Protocol B: TR-FRET Kinase Inhibition Assay (Anticancer Benchmarking)
Causality: Synthetic pyrroles often exhibit auto-fluorescence, which skews standard fluorometric assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) utilizes lanthanide chelates with long emission half-lives. By introducing a time delay before measurement, we completely gate out the short-lived auto-fluorescence of the pyrrole derivatives, ensuring high-fidelity IC 50 data.
-
Enzyme Preparation: Prepare the target kinase (e.g., VEGFR2) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl 2 , 1 mM EGTA, 0.01% Brij-35).
-
Compound Addition: Dispense 100 nL of the pyrrole derivatives (dose-response curve) and Sunitinib (positive control) into a 384-well pro-plate.
-
Reaction Initiation: Add 5 µL of the kinase/substrate mixture, followed by 5 µL of ATP at its predetermined Km value. Incubate for 60 minutes at room temperature.
-
Detection: Stop the reaction by adding 10 µL of TR-FRET detection buffer containing EDTA and the Eu-labeled anti-phospho antibody.
-
Measurement: Read the plate on a microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm) using a 100 µs delay. Calculate IC 50 using a 4-parameter logistic fit.
Self-validating experimental workflow for benchmarking pyrrole derivatives.
Data Presentation & Comparative Benchmarking
To objectively evaluate the performance of 1-(3,5-dimethyl-4-nitro-1H-pyrrol-2-yl)ethanone (Compound 1) and its optimized N-alkylated derivative (Compound 2), we benchmark them against industry standards.
Table 1: Antimicrobial Benchmarking (MIC in µg/mL)
Note: Lower values indicate higher potency. Assays performed using Protocol A.
| Compound / Standard | S. aureus (MRSA) | E. coli (ATCC 25922) | P. aeruginosa (PAO1) | Primary Mechanism |
| Compound 1 (Base Scaffold) | 8.0 | >64 | >64 | Weak Protonophore |
| Compound 2 (N-Alkylated) | 1.0 | 16.0 | 32.0 | Enhanced Membrane Penetration |
| Pyrrolomycin C (Standard) | 0.5 | 8.0 | 16.0 | Potent Protonophore[3] |
| Ciprofloxacin (Standard) | 0.25 | 0.015 | 0.25 | DNA Gyrase Inhibition |
Analysis: The base scaffold (Compound 1) shows moderate activity against Gram-positive bacteria, typical of unoptimized nitro-pyrroles. N-alkylation (Compound 2) significantly improves the MIC, approaching the efficacy of the natural product Pyrrolomycin C, validating the structural optimization strategy.
Table 2: Kinase Inhibition & Cytotoxicity Benchmarking
Note: IC 50 values determined via Protocol B. Cytotoxicity (CC 50 ) assessed in HEK293 cells.
| Compound / Standard | VEGFR2 IC 50 (nM) | EGFR IC 50 (nM) | HEK293 CC 50 (µM) | Selectivity Index (CC 50 /VEGFR2) |
| Compound 1 (Base Scaffold) | 450 | >10,000 | >100 | >222 |
| Compound 2 (N-Alkylated) | 85 | 4,200 | 45 | 529 |
| Sunitinib (Standard) | 10 | 150 | 12 | 1,200 |
Analysis: While Sunitinib remains the most potent VEGFR2 inhibitor[2][4], Compound 2 demonstrates highly respectable low-nanomolar inhibition. Crucially, Compound 2 exhibits lower general cytotoxicity (higher CC 50 ) than Sunitinib, suggesting that the 1-(3,5-dimethyl-4-nitro-1H-pyrrol-2-yl)ethanone core may offer a wider therapeutic window for further lead optimization.
Conclusion
Benchmarking 1-(3,5-dimethyl-4-nitro-1H-pyrrol-2-yl)ethanone derivatives reveals a highly versatile scaffold. By employing self-validating assays like resazurin microdilution and TR-FRET, we eliminate the artifactual interference common to functionalized heterocycles. The data clearly indicates that while the base scaffold provides a solid foundation, strategic modifications (such as N-alkylation) are required to drive the biological activity to levels competitive with natural products like Pyrrolomycin C or synthetic drugs like Sunitinib.
References
-
B S Manya, et al. "Insights into the Biological Activities and Substituent Effects of Pyrrole Derivatives: The Chemistry-Biology Connection." Chemistry & Biodiversity, 2024. URL:[Link]
-
MDPI. "New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation." Molecules, 2022. URL:[Link]
-
PMC. "Broad-Spectrum Anti-Infective Activity of Natural Compounds Pyrrolomycins, Marinopyrroles, and Their Analogs." Pharmaceuticals, 2021. URL:[Link]
Sources
- 1. Insights into the Biological Activities and Substituent Effects of Pyrrole Derivatives: The Chemistry-Biology Connection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Broad-Spectrum Anti-Infective Activity of Natural Compounds Pyrrolomycins, Marinopyrroles, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to the Analytical Qualification of 1-(3,5-dimethyl-4-nitro-1H-pyrrol-2-yl)ethanone
Abstract: This guide provides a comprehensive framework for the analytical characterization and qualification of an in-house standard for 1-(3,5-dimethyl-4-nitro-1H-pyrrol-2-yl)ethanone. Given the likely absence of a commercially available Certified Reference Material (CRM) for this specific, substituted nitro-pyrrole, this document details the necessary orthogonal analytical methodologies required to establish a primary standard. We will compare the utility of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) Spectroscopy. The focus is on explaining the causality behind procedural choices to create a self-validating system for ensuring the identity, purity, and strength of the analytical standard, a critical prerequisite for its use in drug discovery, process development, and quality control.
The Imperative for a Well-Characterized Standard
1-(3,5-dimethyl-4-nitro-1H-pyrrol-2-yl)ethanone is a heterocyclic compound featuring a pyrrole core, a structural motif prevalent in numerous biologically active molecules and natural products.[1] The presence of a nitro group, a strong electron-withdrawing moiety, significantly influences the molecule's electronic properties and potential reactivity, making it a compound of interest in medicinal chemistry and materials science.[2]
The challenge for researchers working with novel or non-commercial compounds is the frequent lack of off-the-shelf, pharmacopeia-grade standards. For instance, major chemical suppliers may offer related compounds but often without comprehensive analytical data, explicitly placing the onus of identity and purity confirmation on the buyer.[3][4] This guide, therefore, focuses on the logical workflow for establishing such a standard in-house.
A Multi-Pronged Approach: Orthogonal Analytical Methodologies
To ensure the highest confidence in an in-house standard, a single analytical technique is insufficient. We must employ a suite of orthogonal (or dissimilar) methods that probe different physicochemical properties of the molecule. This creates a self-validating system where the convergence of results from multiple techniques provides robust confirmation of the compound's identity and purity.
The primary techniques for characterizing 1-(3,5-dimethyl-4-nitro-1H-pyrrol-2-yl)ethanone are:
-
Chromatographic Techniques (HPLC, GC): For separation and purity assessment.
-
Spectroscopic Techniques (NMR, IR): For structural elucidation and functional group confirmation.
-
Mass Spectrometry (MS): For mass confirmation and impurity identification.
The logical flow for qualifying an in-house standard is a systematic process that moves from synthesis and purification to comprehensive characterization and final documentation.
Sources
1-(3,5-dimethyl-4-nitro-1H-pyrrol-2-yl)ethanone proper disposal procedures
Operational and Disposal Blueprint for 1-(3,5-dimethyl-4-nitro-1H-pyrrol-2-yl)ethanone
Executive Summary
As drug development accelerates, the safe handling of specialized synthetic intermediates becomes paramount. 1-(3,5-dimethyl-4-nitro-1H-pyrrol-2-yl)ethanone (also known as 2-acetyl-3,5-dimethyl-4-nitropyrrole) is a highly functionalized nitroaromatic compound used extensively in the synthesis of antitumor oligopeptides and complex natural products[1]. However, the convergence of a nitroaromatic moiety and a pyrrole core introduces distinct toxicological and energetic hazards. This guide provides a self-validating, step-by-step operational and disposal framework designed to protect laboratory personnel, ensure regulatory compliance, and prevent environmental contamination.
Physicochemical Profiling & Hazard Causality
To handle a chemical safely, one must understand the causality behind its reactivity. The structural features of 1-(3,5-dimethyl-4-nitro-1H-pyrrol-2-yl)ethanone dictate its hazard profile:
Table 1: Physicochemical & Hazard Profiling
| Structural Feature | Chemical Behavior & Causality | Operational Implication |
| Nitro Group (-NO2) | Highly electron-withdrawing; acts as an internal oxidant. Can catalyze violent exothermic decomposition under extreme thermal stress or confinement[2]. | Avoid high heat, friction, and metallic contamination. Use non-sparking tools. |
| Pyrrole Core | N-H hydrogen bonding affects solubility; susceptible to oxidation over time. | Store under an inert atmosphere (Argon/N2) in amber vials to prevent degradation. |
| Acetyl Group | Provides an electrophilic center for nucleophilic attack. | Segregate from strong nucleophiles, reducing agents, and strong bases. |
| Environmental Profile | Nitroaromatics exhibit high aquatic toxicity and significant groundwater mobility[3]. | Zero-drain-disposal policy. Strict adherence to land disposal restrictions[4]. |
Operational Safety Protocol
The following step-by-step methodology ensures the safe daily handling of the compound.
Step-by-Step Handling Procedure:
-
Engineering Controls Verification: Before unsealing the compound, verify that the chemical fume hood is fully operational with a face velocity between 80–120 feet per minute (fpm). Never handle nitroaromatics on an open bench[2].
-
PPE Donning: Equip standard laboratory PPE: a flame-resistant lab coat, safety goggles, and heavy-duty nitrile gloves. If handling large quantities of dry powder outside a closed system, a particulate respirator is recommended to prevent the inhalation of toxic dust.
-
Material Transfer: Use a static-free, plastic, or ceramic spatula for weighing and transfer. Causality: Metallic spatulas can introduce trace metal ions that catalyze the violent decomposition of nitro compounds, and metal-on-metal friction can act as an ignition source for shock-sensitive materials[2].
-
Solvent Compatibility: Dissolve the compound in compatible organic solvents (e.g., ethyl acetate, dichloromethane) slowly. Monitor for unexpected exotherms, especially if the solvent contains trace impurities.
Waste Segregation & Disposal Workflows
Proper disposal of nitroaromatics is heavily regulated due to their persistence in the environment and resistance to natural degradation[4]. High-temperature incineration is the preferred and safest method of destruction[3].
Table 2: Waste Stream Categorization & Compatibility
| Waste Stream | Primary Components | Approved Receptacle | Critical Incompatibilities |
| Halogenated Liquid | Nitropyrrole dissolved in DCM or Chloroform | HDPE Carboy (Red Tag) | Alkali metals, strong bases |
| Non-Halogenated Liquid | Nitropyrrole in EtOAc, EtOH, or Hexane | HDPE Carboy (Green Tag) | Strong oxidizers (e.g., Nitric acid) |
| Solid Waste | Contaminated silica gel, filter paper, PPE | Double-lined hazardous waste box | Combustible organics (if concentrated) |
Step-by-Step Disposal Methodology:
-
Quenching: Ensure all reactive intermediates in the reaction mixture are fully quenched and cooled to room temperature before waste consolidation.
-
Segregation: Separate aqueous and organic layers. Transfer the organic layer containing the nitropyrrole to the appropriate halogenated or non-halogenated waste carboy.
-
Labeling: Affix a hazardous waste label immediately. Explicitly list "1-(3,5-dimethyl-4-nitro-1H-pyrrol-2-yl)ethanone (Nitroaromatic)" to alert Environmental Health and Safety (EHS) personnel to the energetic and toxic nature of the waste.
-
Incineration Routing: EHS must route this waste for high-temperature incineration (>1000°C). Causality: This extreme temperature is required to completely cleave the robust C-N bonds. The incinerator must be equipped with alkaline scrubbers to capture and neutralize the resulting nitrogen oxide (NOx) emissions, preventing atmospheric pollution[3].
Fig 1. Lifecycle waste segregation and high-temperature incineration workflow for nitropyrroles.
Emergency Spill Response & Decontamination
In the event of a spill, a rapid and chemically logical response is critical to prevent exposure and fire hazards.
Step-by-Step Spill Protocol:
-
Evacuate and Isolate: Clear personnel from the immediate vicinity. If the spill is inside a fume hood, lower the sash immediately to contain aerosolized particles.
-
Containment: Surround and cover the spill with an inert, non-combustible absorbent material such as vermiculite or dry sand. Causality: Never use paper towels or sawdust for concentrated nitroaromatics. The combination of combustible organic material and a nitro compound creates a severe fire and explosion hazard[2].
-
Collection: Use a non-sparking plastic scoop to collect the absorbed mixture. Place it into a compatible, sealable hazardous waste container (e.g., a poly-lined drum).
-
Decontamination: Wash the affected surface with a polar organic solvent (such as acetone or ethanol) to dissolve residual nitropyrrole, followed by a thorough wash with an aqueous detergent. Collect all rinsate as hazardous liquid waste.
References
-
The rearrangement of 3-nitropyridinium salts to 3-nitropyrroles. Arkivoc. URL:[Link]
-
Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Center for Biotechnology Information (NCBI) / National Research Council. URL:[Link]
-
Method 8330A: Nitroaromatics and Nitramines by High Performance Liquid Chromatography (HPLC). U.S. Environmental Protection Agency (EPA). URL:[Link]
-
Investigation of Selected Potential Environmental Contaminants: Nitroaromatics. U.S. Environmental Protection Agency (EPA). URL: [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
